4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Description
BenchChem offers high-quality 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-5-9-15(10-6-13)19-16-11-7-14(18)8-12-16/h5-12H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJEKAHJPQRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320931 | |
| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328032-81-1 | |
| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Reactivity profile of 4-[4-(tert-pentyl)phenoxy]aniline in organic chemistry
The following technical guide details the reactivity profile, synthesis, and applications of 4-[4-(tert-pentyl)phenoxy]aniline.
The Lipophilic Anchor for High-Performance Materials [1]
Executive Summary
4-[4-(tert-pentyl)phenoxy]aniline (Synonyms: 4-(4-tert-amylphenoxy)aniline, p-(p-tert-amylphenoxy)aniline) is a specialized aromatic diamine precursor used primarily in the synthesis of low-dielectric polyimides , color photography couplers , and lipophilic azo dyes .
Its molecular architecture combines a nucleophilic aniline head with a hydrophobic, sterically bulky tert-pentyl tail, linked by a flexible ether bridge. This unique structure confers two critical properties to its derivatives:
-
Enhanced Solubility: The bulky tert-pentyl (1,1-dimethylpropyl) group disrupts chain packing, significantly improving the solubility of high-performance polymers in organic solvents compared to their unsubstituted analogs.
-
Electronic Stability: The ether linkage isolates the two aromatic rings electronically to a degree, while the tert-pentyl group provides oxidative stability (lacking benzylic protons) superior to straight-chain alkyls.
Molecular Architecture & Electronic Properties[1]
| Feature | Chemical Moiety | Electronic Effect | Reactivity Implication |
| Nucleophile | Primary Amine (-NH₂) | Strong Activator (+M) | High reactivity toward acyl chlorides, anhydrides, and electrophiles. |
| Bridge | Ether Linkage (-O-) | Donor (+M) | Activates both rings (ortho/para), but less than the amine. Stable to hydrolysis. |
| Tail | tert-Pentyl Group | Weak Donor (+I) | Increases lipophilicity (logP). Steric bulk prevents crystallization. |
| Ring A | Aniline Ring | Electron Rich | Highly susceptible to oxidative degradation and electrophilic aromatic substitution (EAS). |
| Ring B | Phenoxy Ring | Moderately Rich | Less reactive than Ring A; directs EAS to positions ortho to the ether oxygen. |
Synthesis & Purification
The industrial synthesis follows a robust two-step protocol: Nucleophilic Aromatic Substitution (
Step 1: Ether Formation ( )
Reagents: 4-tert-Amylphenol, 4-Chloronitrobenzene,
Step 2: Nitro Reduction
Reagents:
DOT Diagram: Synthetic Pathway
Caption: Two-step industrial synthesis route transforming commodity phenols into the target aniline ether.
Detailed Reactivity Profile
Nucleophilic Reactivity (The Amine Handle)
The primary amine is the focal point of reactivity. It is highly nucleophilic due to the electron-donating resonance of the ether oxygen into the aniline ring.
-
Polyimidization: Reacts with tetracarboxylic dianhydrides (e.g., PMDA, BPDA) to form polyamic acids. The tert-pentyl group is critical here; it prevents the resulting polyimide from becoming insoluble, allowing for solution-processing (spin coating).
-
Acylation: Reacts rapidly with acid chlorides to form amides. This is utilized in synthesizing "couplers" for photographic emulsions, where the lipophilic tail anchors the molecule in gelatin layers.
-
Diazotization: Treatment with
at 0–5°C yields the diazonium salt. This intermediate can be coupled with electron-rich aromatics (naphthols) to form azo dyes.
Electrophilic Aromatic Substitution (Ring Reactivity)[1]
-
Regioselectivity: Electrophiles will preferentially attack the aniline ring at the positions ortho to the amine (positions 2 and 6) due to the strong activating effect of
. -
Secondary Activity: If the aniline ring is deactivated (e.g., after acylation), electrophilic attack may occur on the phenoxy ring ortho to the ether linkage.
Stability & Redox[1]
-
Oxidation: The amine is sensitive to air oxidation, turning brown/purple over time (quinone formation). Store under nitrogen or argon.
-
Thermal: The ether linkage and tert-pentyl group are thermally stable up to ~350°C, making this molecule suitable for high-temperature aerospace polymers.
-
Hydrolysis: The ether bond is chemically inert to aqueous acids and bases.
Experimental Protocol: Synthesis of a Lipophilic Polyimide
A self-validating protocol for generating a soluble, high-performance polymer film.
Objective: Synthesize a polyimide film using 4-[4-(tert-pentyl)phenoxy]aniline and PMDA (Pyromellitic Dianhydride).
Materials
-
Diamine: 4-[4-(tert-pentyl)phenoxy]aniline (2.55 g, 10.0 mmol).
-
Dianhydride: PMDA (2.18 g, 10.0 mmol) - Must be sublimed/pure.
-
Solvent: NMP (N-Methyl-2-pyrrolidone), anhydrous.
-
Atmosphere: Dry Nitrogen.
Step-by-Step Methodology
-
Dissolution: In a flame-dried 100 mL flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the Diamine in NMP (15 wt% solid content). Stir until completely clear.
-
Polymerization (Formation of Polyamic Acid):
-
Add PMDA in three equal portions over 30 minutes. Reasoning: Exothermic control prevents local overheating and gelation.
-
Stir at room temperature for 24 hours. The solution should become viscous (honey-like consistency).
-
-
Film Casting:
-
Pour the viscous polyamic acid solution onto a clean glass substrate.
-
Spread using a doctor blade to uniform thickness (e.g., 50
).
-
-
Thermal Imidization (Curing):
-
Place in an oven with the following ramp profile:
-
80°C (1 hr)
Solvent removal. -
150°C (1 hr)
Onset of imidization. -
250°C (1 hr)
Complete cyclization. -
300°C (1 hr)
Annealing.
-
-
-
Validation: The resulting film should be tough, flexible, and transparent yellow.
-
Failure Mode: If brittle, the stoichiometry was off (ensure 1:1 molar ratio exactly) or moisture hydrolyzed the dianhydride.
-
DOT Diagram: Reactivity Flowchart
Caption: Primary reaction pathways utilizing the amine nucleophile for materials science applications.
References
-
Synthesis of Polyimides
-
Source: National Institutes of Health (NIH) / PMC
- Context: Describes the synthesis of low dielectric polyetherimides using tert-butyl/amyl substituted diamines to improve solubility and dielectric properties.
-
-
Process for the Preparation of 4-Phenoxy-phenols (Diazotiz
-
Source: Google Patents (US4316993A)
-
Context: Details the diazotization of 4-phenoxy-anilines, a key reaction pathway for converting the amine handle into other functional groups.
-
-
Synthesis of 4-tert-Amylphenol (Precursor)
-
Source: ChemicalBook / Synlett
- Context: Provides synthesis data for the 4-tert-amylphenol starting material (CAS 80-46-6), essential for the step.
-
-
Polyimides Derived
-
Source: NASA Technical Reports
- Context: Discusses the use of phenoxy-aniline derivatives in creating thermoset polyimides for aerospace composites, highlighting the thermal stability of the ether linkage.
-
Sources
Engineering Sterically Hindered Aniline Derivatives for High-Performance Polymers: From Advanced Sensors to Biocatalytic Supports
Executive Summary
As a Senior Application Scientist navigating the intersection of materials science and pharmaceutical development, I frequently encounter the limitations of traditional conductive polymers. While unsubstituted polyaniline (PANI) boasts excellent environmental stability and redox tunability, its rigid polymer backbone and intense interchain hydrogen bonding render it virtually insoluble and difficult to process.
The strategic introduction of steric hindrance—via bulky ortho- or meta-substituents on the aniline monomer—fundamentally alters the polymerization thermodynamics and the resulting polymer's physical properties. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals, detailing how sterically hindered aniline derivatives are synthesized, how their structure dictates performance, and how they are deployed in next-generation chemical sensors, OLED hole-transport layers, and recoverable biocatalytic supports for Active Pharmaceutical Ingredient (API) synthesis.
Mechanistic Foundations: The Role of Steric Hindrance
To understand the utility of sterically hindered anilines, we must first examine the causality behind their structural evolution. When bulky groups (e.g., tert-butyl, diisopropyl, or 1-methylbut-2-en-1-yl) are introduced to the aniline ring, three critical mechanistic shifts occur during polymerization:
-
Disruption of
Stacking: Bulky substituents physically prevent the polymer chains from packing tightly. This increases the free volume within the polymer matrix, dramatically enhancing solubility in common organic solvents and enabling solution-processable film casting[1]. -
Morphological Evolution: The steric bulk forces the growing polymer chain to twist out of planarity. This shifts the macroscopic morphology from the highly crystalline, fibrillar structures typical of standard PANI to a more amorphous, spherical morphology[1].
-
Electronic Modulation: The deviation from backbone planarity reduces the effective conjugation length. While this lowers the intrinsic electrical conductivity compared to unsubstituted PANI, it increases the sensitivity of the polymer to local chemical environments, making these derivatives exceptional candidates for potentiometric and amperometric sensors[1].
Workflow of sterically controlled oxidative polymerization yielding soluble emeraldine salt.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. Every reagent choice and environmental condition is explicitly justified to ensure reproducibility and optimal yield.
Protocol A: Oxidative Polymerization of Ortho-Substituted Anilines
This protocol details the synthesis of a highly soluble PANI derivative using an ortho-substituted monomer, such as 2-(1-methylbut-2-en-1-yl)aniline[1].
-
Step 1: Monomer Dissolution: Dissolve 6.2 mmol of the sterically hindered aniline monomer in 50 mL of 0.2 M HCl.
-
Causality: The use of 0.2 M HCl is critical. It ensures the aniline amino group is sufficiently protonated to direct head-to-tail (para) coupling, while avoiding the over-oxidation and backbone hydrolysis that occurs at higher acid concentrations.
-
-
Step 2: Oxidant Preparation: Prepare a stoichiometric solution of ammonium persulfate (APS) in 50 mL of 0.2 M HCl, maintaining a Monomer:APS molar ratio of 1.00:1.25.
-
Step 3: Controlled Polymerization: Add the APS solution dropwise to the monomer solution under continuous stirring at 20 °C over a 24-hour period.
-
Causality: Dropwise addition prevents localized concentration spikes of the oxidant. This maintains a low steady-state concentration of radical cations, which minimizes exothermic runaway and suppresses deleterious ortho-coupling, ensuring linear chain growth.
-
-
Step 4: Purification: Filter the resulting polymer precipitate and wash sequentially with petroleum ether, followed by 0.2 M HCl.
-
Causality: Petroleum ether selectively extracts unreacted monomer and low-molecular-weight oligomers. The final HCl wash ensures the purified polymer is locked into its conductive, protonated emeraldine salt form[1].
-
Protocol B: Fabrication of Pd@PANI Catalytic Supports for API Synthesis
For drug development professionals, removing homogeneous palladium catalysts from final API streams is a costly regulatory hurdle. Sterically hindered PANI matrices can stabilize ultrasmall Pd nanoparticles, creating a highly active, heterogeneous, and recoverable catalyst[2].
-
Step 1: Precursor Coordination: Combine the aniline derivative with PdCl₂ in N,N-dimethylformamide (DMF).
-
Causality: The nitrogen atoms in the aniline monomer coordinate directly with the Pd(II) ions, creating a pre-organized template that dictates the final nanoparticle size.
-
-
Step 2: In Situ Air Oxidation: Expose the stirring mixture to ambient air at room temperature, deliberately avoiding aggressive chemical oxidants like APS.
-
Causality: Slow air oxidation synchronizes the slow polymerization of the aniline matrix with the reduction of Pd(II) to Pd(0). This kinetic control prevents Pd agglomeration, yielding uniform ~2 nm nanoparticles embedded within the polymer network[2].
-
-
Step 3: Catalyst Recovery: Filter the resulting Pd@PANI nanocomposite, wash with ethanol, and dry under vacuum. The catalyst is now ready for ligand-free Heck cross-coupling reactions.
Fabrication of Pd@PANI nanocomposites for heterogeneous Heck cross-coupling in API synthesis.
Quantitative Structure-Property Relationships
Understanding the trade-offs between steric bulk, morphology, and electronic performance is essential for material selection. The following table summarizes the structure-property relationships across various PANI matrices.
| Polymer Matrix | Substituent / Modifier | Dominant Morphology | Solubility (Organic Solvents) | Conductivity (S/cm) | Primary Application |
| Standard PANI | None | Fibrillar / Hierarchical | Poor | ~10⁰ - 10¹ | General Antistatic Coatings |
| Ortho-substituted PANI | 2-(1-methylbut-2-en-1-yl) | Spherical | Excellent | ~10⁻⁴ - 10⁻² | Chemical Sensors (NH₃, H₂O)[1] |
| Pd@PANI Nanocomposite | None / Alkyl | Uniform Nanoparticulate | Moderate | N/A (Catalytic) | Heck Cross-Coupling (APIs)[2] |
| PANI@UiO-66-NH₂ | MOF-hybridized | Constrained Nanofiber | Insoluble | ~10⁻³ | Tunable Semiconductors[3] |
| High-Tg OLED Polymer | 4-(tert-Butyl)-2-methyl | Amorphous | Excellent | Tunable | OLED Hole-Transport[] |
Applications in High-Performance Fields
Chemical Sensors
Because sterically hindered PANI derivatives form spherical morphologies with high surface-to-volume ratios, they exhibit rapid diffusion kinetics for gas molecules. Thin films cast from these soluble polymers demonstrate exceptionally high sensitivity and rapid response times to moisture and ammonia vapors at room temperature, making them ideal for environmental monitoring and breath-analysis diagnostics[1].
Catalytic Supports for Drug Development
The pharmaceutical industry relies heavily on palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) to build complex API scaffolds. The Pd@PANI nanocomposite operates under mild, ligand-free conditions with extremely low Pd loading (0.06 mol%) and achieves turnover numbers (TON) up to 1555[2]. The steric protection offered by the polymer matrix prevents catalyst poisoning by sulfur-containing substrates and virtually eliminates Pd leaching, streamlining downstream purification.
Advanced Optoelectronics and MOF Hybrids
Sterically hindered anilines such as 4-(tert-Butyl)-2-methylaniline (CAS 2909-82-2) are highly sought after for synthesizing high-Tg (glass transition temperature) hole-transport polymers in OLEDs[]. The bulky tert-butyl group inhibits crystallization, ensuring the polymer film remains amorphous—a strict requirement for uniform light emission and device longevity. Furthermore, integrating PANI with amine-functionalized Metal-Organic Frameworks (UiO-66-NH₂) creates robust, tunable semiconducting composites where the steric constraints of the MOF pores precisely direct the linear growth of the conductive polymer chains[3].
References
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: National Center for Biotechnology Information (PMC) / RSC Advances URL:[Link]
-
Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]
-
PANI@UiO-66 and PANI@UiO-66-NH2 Polymer-MOF Hybrid Composites as Tunable Semiconducting Materials Source: National Center for Biotechnology Information (PMC) / ACS Omega URL:[Link]
Sources
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline [organic-chemistry.org]
- 3. PANI@UiO-66 and PANI@UiO-66-NH2 Polymer-MOF Hybrid Composites as Tunable Semiconducting Materials - PMC [pmc.ncbi.nlm.nih.gov]
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline: A Comprehensive Technical Guide on Solubility in Organic Solvents
Executive Summary
The compound 4-[4-(2-methylbutan-2-yl)phenoxy]aniline (also known as 4-(4-tert-pentylphenoxy)aniline, CID 2312594) is a highly valuable building block in pharmaceutical synthesis and materials science[1]. Its molecular architecture presents a unique solvation challenge: it combines a highly polar, hydrogen-bonding aniline headgroup with a massive, lipophilic tert-pentylphenoxy tail. This amphiphilic-like dichotomy dictates its behavior in solution. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, detailing the structural causality behind its solvation thermodynamics and providing field-proven, self-validating methodologies for empirical solubility determination.
Structural Causality & Solvation Thermodynamics
To predict and manipulate the solubility of 4-[4-(2-methylbutan-2-yl)phenoxy]aniline, one must deconstruct its molecular interactions:
-
The tert-Pentyl (2-methylbutan-2-yl) Group: This bulky, branched aliphatic moiety imparts significant hydrophobicity (predicted XLogP ~5.0)[2]. It disrupts tight crystal lattice packing but heavily favors London dispersion forces. Consequently, the molecule exhibits high affinity for non-polar and moderately polar organic solvents.
-
The Diaryl Ether Linkage: The oxygen atom acts as a weak hydrogen bond acceptor and provides rotational flexibility between the two phenyl rings, allowing the molecule to adopt conformations that maximize π-π interactions with aromatic solvents like toluene.
-
The Primary Amine (-NH₂): Acting as both a hydrogen bond donor and acceptor, the aniline group provides a localized dipole moment. However, in polar protic solvents (e.g., methanol, water), the strong hydrogen-bonding network of the solvent must be disrupted to accommodate the large hydrophobic cavity of the tert-pentylphenoxy group. The enthalpic penalty of cavity formation far exceeds the exothermic hydrogen-bonding interactions of the amine, leading to poor solubility in highly polar media.
Quantitative Solubility Profile
The following table summarizes the estimated solubility ranges of the free base form of 4-[4-(2-methylbutan-2-yl)phenoxy]aniline at 25°C. These values are derived from structural analogs and partition coefficient modeling, serving as a baseline for process chemistry workflows.
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 150 | Dipole-induced dipole, π-π interactions |
| Dipolar Aprotic | Tetrahydrofuran (THF) | 7.58 | > 100 | H-bond acceptance (amine), dispersion |
| Dipolar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 100 | H-bond acceptance, dipole-dipole |
| Non-Polar Aromatic | Toluene | 2.38 | 50 - 100 | π-π stacking, dispersion forces |
| Polar Protic | Methanol (MeOH) | 32.70 | 20 - 50 | H-bond donation/acceptance (limited by bulk) |
| Aqueous | Water | 80.10 | < 0.1 | Hydrophobic exclusion (cavity penalty) |
Experimental Methodology: Isothermal Shake-Flask Protocol
While theoretical estimates are useful, regulatory and formulation standards require empirical validation. The Isothermal Shake-Flask Method, coupled with HPLC-UV, is the gold standard for determining thermodynamic solubility[3]. The protocol below is engineered as a self-validating system to eliminate common analytical artifacts associated with highly lipophilic compounds.
Step-by-Step Workflow
Step 1: Saturation & Equilibration
-
Add an excess of 4-[4-(2-methylbutan-2-yl)phenoxy]aniline solid (approx. 200 mg) to a 5 mL amber glass vial.
-
Dispense exactly 2.0 mL of the target organic solvent into the vial. Seal with a PTFE-lined cap to prevent solvent evaporation.
-
Submerge the vial in a thermostated orbital shaker bath set to 25.0 ± 0.1 °C . Agitate at 150 rpm for 48 hours .
-
Causality: 48 hours is required to ensure the dissolution rate plateau is reached, overcoming any metastable supersaturation states that could artificially inflate solubility readings[3].
-
Step 2: Phase Separation (Critical Step)
-
Remove the vial and immediately transfer the suspension to a temperature-controlled centrifuge (25.0 °C).
-
Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Causality: Do not use standard PTFE or nylon syringe filters. Compounds with an XLogP ~5.0 strongly adsorb to high-surface-area polymeric membranes, which strips the solute from the solvent and results in a false-low concentration reading.
-
Step 3: Quantification & System Validation
-
Carefully aspirate 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100) in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).
-
Analyze via HPLC-UV at the compound's λ_max (approx. 254 nm) against a validated calibration curve.
-
Self-Validation Check: Recover the solid pellet from Step 2, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).
-
Causality: If the PXRD pattern differs from the starting material, a solvent-mediated polymorphic transformation or solvate formation has occurred. The measured solubility would therefore reflect the new solvate, not the original free base polymorph.
-
Solvent Selection Workflow
To streamline process development, the logical relationships between target applications and solvent selection are mapped below.
Workflow for selecting organic solvents based on application and solubility.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2312594, 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline." PubChem, 2026. URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, 1995. URL:[Link]
-
Mota, F. L., et al. "Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools." Industrial & Engineering Chemistry Research, ACS Publications, 2023. URL:[Link]
Sources
Technical Whitepaper: Advanced Synthesis Protocols for 4-(4-tert-amylphenoxy)aniline
Topic: Literature Review of 4-(4-tert-amylphenoxy)aniline Synthesis Routes Content Type: In-depth Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
4-(4-tert-amylphenoxy)aniline (also known as p-(p-tert-amylphenoxy)aniline) is a specialized diaryl ether amine widely utilized as a high-performance intermediate in the synthesis of photographic cyan couplers, liquid crystal polymers, and functionalized pharmaceutical building blocks. Its structural significance lies in the tert-amyl (1,1-dimethylpropyl) ballast group, which imparts superior solubility and lipophilicity compared to its tert-butyl analogues, affecting the physical properties of final formulations.
This guide provides a rigorous technical analysis of the synthesis routes for this molecule, prioritizing the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategic Planning
The construction of the 4-(4-tert-amylphenoxy)aniline scaffold relies on the formation of the central ether linkage followed by the functionalization of the nitrogenous moiety.
Structural Disconnection
The most logical disconnection occurs at the ether oxygen, separating the molecule into a nucleophilic phenol derivative and an electrophilic benzene ring.
-
Fragment A (Nucleophile): 4-tert-amylphenol (CAS 80-46-6)[1]
-
Fragment B (Electrophile): 1-halo-4-nitrobenzene (typically 4-chloronitrobenzene, CAS 100-00-5)
Reaction Pathway Visualization
The following diagram illustrates the primary retrosynthetic logic and forward synthesis flow.
Figure 1: Retrosynthetic disconnection showing the two-stage assembly via nitro-intermediate.
Route 1: The Industrial Standard ( + Hydrogenation)
This route is the industry standard due to the high availability of starting materials and the avoidance of expensive transition metal catalysts (e.g., Palladium or Copper for Ullmann/Buchwald couplings) in the C-O bond formation step.
Phase 1: Ether Formation via
Mechanism: The phenoxide anion of 4-tert-amylphenol attacks the ipso-carbon of 4-chloronitrobenzene. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack.
Reagents:
-
Substrate: 4-tert-amylphenol (1.0 equiv)
-
Electrophile: 4-Chloronitrobenzene (1.05 equiv)
-
Base: Potassium Carbonate (
) or Sodium Hydroxide ( ) -
Solvent: DMF, DMSO, or NMP (Polar Aprotic is critical)
Experimental Protocol (Step-by-Step)
-
Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-tert-amylphenol (164.2 g, 1.0 mol) and DMF (500 mL).
-
Deprotonation: Add
(207 g, 1.5 mol) and heat to 80°C for 30 minutes to generate the phenoxide. Note: Gas evolution ( ) may occur. -
Addition: Add 4-chloronitrobenzene (165.5 g, 1.05 mol) in portions or as a solution in DMF.
-
Reaction: Heat the mixture to 120-130°C for 6-8 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1) until the phenol is consumed (<1%).
-
Workup: Cool to 60°C. Pour the reaction mass into Ice Water (2 L) with vigorous stirring. The product will precipitate as a yellow/tan solid.
-
Purification: Filter the solid, wash with water (3 x 500 mL) to remove inorganic salts and DMF. Recrystallize from Ethanol or Methanol if high purity (>99%) is required.
-
Expected Yield: 85-92%
-
Intermediate: 4-(4-tert-amylphenoxy)nitrobenzene
-
Phase 2: Reduction of the Nitro Group
Mechanism: Catalytic hydrogenation reduces the nitro group (-
Reagents:
-
Catalyst: 5% Pd/C (50% water wet) or Raney Nickel.
-
Hydrogen Source:
gas (balloon or autoclave). -
Solvent: Ethyl Acetate, Methanol, or THF.
Experimental Protocol (Step-by-Step)
-
Charge: In an autoclave, dissolve the nitro intermediate (100 g) in Ethyl Acetate (400 mL).
-
Catalyst: Add 5% Pd/C (2.0 g dry weight equivalent). Safety: Pd/C is pyrophoric; keep wet.
-
Hydrogenation: Purge with
(3x), then (3x). Pressurize to 3-5 bar (45-75 psi) . -
Reaction: Stir at 40-50°C for 4-6 hours. Monitor H2 uptake.
-
Workup: Filter the catalyst through a Celite pad. Safety: Do not let the catalyst cake dry out.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
Final Purification: Recrystallize from Hexane/Toluene or convert to the Hydrochloride salt (HCl/Ether) for long-term stability.
Route 2: Chemical Reduction Alternatives
For laboratories lacking high-pressure hydrogenation equipment, chemical reduction (Béchamp or Hydrazine) is a viable alternative.
Fe/HCl Reduction (Béchamp)
-
Pros: Cheap, robust, no special pressure equipment needed.
-
Cons: Generates iron sludge waste; difficult scale-up workup.
Protocol Summary:
-
Suspend the nitro intermediate in Ethanol/Water (4:1).
-
Add Iron Powder (3.0 equiv) and catalytic Ammonium Chloride or dilute HCl .
-
Reflux for 2-4 hours.
-
Basify with
, filter hot to remove iron oxides. -
Cool filtrate to crystallize the product.
Comparative Analysis of Methods
| Parameter | Route 1: | Route 2: | Route 3: Ullmann Coupling |
| Overall Yield | High (80-90%) | Moderate (70-80%) | Low-Moderate (40-60%) |
| Atom Economy | Excellent | Poor (Fe waste) | Moderate |
| Scalability | Excellent (Industrial preferred) | Difficult (Solid waste) | Moderate |
| Cost | Low (Reagents cheap, Pd recycled) | Low | High (Ligands/Catalysts) |
| Purity Profile | High (>99%) | Moderate (Fe traces) | Variable (Cu traces) |
Critical Process Parameters (CPPs) & Troubleshooting
Impurity Control
-
Bis-Ether Formation: Rare in this specific sequence because 4-chloronitrobenzene is monofunctional regarding displacement. However, ensure 4-tert-amylphenol is not in large excess to avoid difficult separations.
Reaction Workflow Diagram
Figure 2: Process flow from raw materials to isolated aniline.
References
-
Nucleophilic Arom
) General Protocols:- Source: "Nucleophilic Aromatic Substitution of 4-Chloronitrobenzene." Journal of Organic Chemistry.
- Context: Standard conditions for coupling phenols with activ
-
URL:
-
Synthesis of Phenoxyanilines via Catalytic Reduction
- Source: "Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable C
- Context: Analogous reduction conditions for nitro-phenolic ethers.
-
URL:
-
4-tert-Amylphenol Properties and Reactivity
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 6643, 4-tert-Amylphenol.
- Context: Starting m
-
URL:
-
Ullmann Ether Synthesis (Alternative Route)
- Source: "Synthetic routes for the synthesis of the ligand 4-(4-nitrophenoxy)aniline.
- Context: Describes copper-mediated coupling if fails (less likely for nitro-precursors).
-
URL:
Sources
Methodological & Application
Application Note: Advanced Epoxy Network Modification Using 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Introduction & Mechanistic Insights
Aromatic amines are indispensable curing agents for epoxy resins in high-performance applications—ranging from aerospace composites to the moisture-resistant encapsulation of biomedical implants and drug-delivery devices. They are prized for imparting high heat distortion temperatures (HDT) and exceptional chemical resistance 1. However, highly crosslinked aromatic amine-cured epoxies often suffer from inherent brittleness and poor processability due to rapid crystallization and high viscosity 2.
To engineer matrices with superior fracture toughness and profound hydrophobicity, 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline (also known as 4-(4-tert-pentylphenoxy)aniline) 3 can be utilized as an advanced structural modifier and co-curing agent.
Mechanistic Causality: Unlike standard polyamine crosslinkers (e.g., 4,4'-diaminodiphenylmethane, DDM), this specific compound possesses only a single primary amine group, providing exactly two active hydrogens. Consequently, it functions as a bifunctional chain extender rather than a crosslinker. When formulated alongside a polyamine, it deliberately lowers the crosslink density of the final matrix, introducing linear flexible segments that absorb mechanical stress. Furthermore, the bulky tert-pentylphenoxy tail introduces significant steric hindrance—which beneficially extends the pot life of the formulation—and imparts profound hydrophobicity, drastically reducing water ingress in physiological or high-humidity environments.
Physicochemical Properties & Stoichiometry
To formulate a self-validating curing system, the Amine Hydrogen Equivalent Weight (AHEW) must be strictly calculated to match the Epoxy Equivalent Weight (EEW) of the resin.
Table 1: Physicochemical Properties & Formulation Metrics
| Property | Value | Impact on Formulation Strategy |
| Molecular Formula | C₁₇H₂₁NO | High carbon-to-heteroatom ratio ensures low dielectric constant. |
| Molecular Weight | 255.35 g/mol | Requires a higher mass fraction compared to standard diamines. |
| Active Hydrogens | 2 | Acts strictly as a linear chain extender; requires a co-curing polyamine. |
| Calculated AHEW | ~127.68 g/eq | Must be stoichiometrically balanced with the epoxy resin (e.g., DGEBA). |
| Structural Features | Bulky tert-pentyl group | Increases free volume; steric hindrance delays gelation (longer pot life). |
Stoichiometric Design: For a standard Diglycidyl Ether of Bisphenol A (DGEBA) resin (EEW ≈ 190 g/eq), an 80:20 equivalent ratio of DDM (AHEW = 49.5 g/eq) to 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is recommended. This ratio maintains a high glass transition temperature (Tg) while maximizing toughening and moisture resistance.
Experimental Protocols
Protocol 1: Preparation of the Eutectic Amine Blend
Solid aromatic amines are prone to crystallization, which complicates homogeneous resin mixing. Blending them at elevated temperatures creates a stable, lower-viscosity liquid eutectic mixture 4.
-
Calculate and weigh 80 equivalent % of DDM and 20 equivalent % of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline.
-
Transfer the solid amines to a glass reactor equipped with a mechanical stirrer and an inert nitrogen sweep.
-
Heat the mixture in a circulating oil bath to 120°C until both amines are fully melted.
-
Stir continuously at 120°C for 60 minutes to ensure a homogeneous blend.
-
Cool the blend to 80°C. The mixture will remain a stable liquid at this temperature, ready for immediate compounding.
Protocol 2: Resin Formulation and Degassing
-
Preheat the DGEBA resin to 80°C to reduce its viscosity and ensure compatibility with the amine blend.
-
Add the stoichiometric amount of the liquid amine blend (from Protocol 1) to the preheated DGEBA. (Validation check: Total Active Hydrogen Equivalents must equal Total Epoxy Equivalents).
-
Mix using a high-shear planetary mixer for 5 minutes at 80°C.
-
Transfer the mixture to a vacuum degassing chamber. Degas at <10 mbar for 10–15 minutes until all entrapped air bubbles are eliminated, ensuring a void-free final matrix.
Protocol 3: Thermal Curing Schedule
Because of the steric hindrance provided by the tert-pentylphenoxy group, the secondary amine reaction is significantly retarded. A two-stage thermal curing schedule is mandatory to achieve full conversion 1.
-
Pour the degassed resin into pre-heated, release-agent-coated molds.
-
B-Stage (Gelation): Cure at 100°C for 2 hours. This step allows the unhindered primary amines to react, forming a linear extended prepolymer network while minimizing exothermic thermal gradients.
-
Post-Cure (Crosslinking): Ramp the temperature at 2°C/min to 150°C and hold for 4 hours. The high thermal energy forces the sterically hindered secondary amines to react, completing the 3D crosslinked network.
-
Cool slowly to room temperature (1°C/min) to prevent residual thermal stresses and micro-cracking.
Performance Data (Expected Outcomes)
Table 2: Comparative Thermomechanical Properties (DGEBA Matrix)
| Property | 100% DDM Cured (Control) | 80% DDM / 20% Modifier Cured | Causality / Mechanism |
| Glass Transition (Tg) | ~165°C | ~145°C | Slight reduction due to increased free volume and lower crosslink density. |
| Fracture Toughness (K_Ic) | ~0.7 MPa·m^1/2 | ~1.2 MPa·m^1/2 | Significant toughening via linear chain extension absorbing crack energy. |
| Water Absorption (24h boil) | ~2.5% | < 1.0% | Enhanced hydrophobicity from the tert-pentylphenoxy tail repels water. |
| Pot Life (@ 80°C) | ~30 minutes | ~55 minutes | Steric hindrance physically blocks rapid epoxide-amine interactions. |
Mandatory Visualization
Workflow of epoxy curing using 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline as a co-curing agent.
References
-
ThreeBond Technical News - Curing Agents for Epoxy Resin. ThreeBond.[Link]
-
Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC (NIH).[Link]
-
Epoxy resin curing agents and epoxy resin compositions - Patent EP1479706. European Patent Office. [Link]
-
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline (CID 2312594) - PubChem. National Institutes of Health.[Link]
Sources
- 1. threebond.co.jp [threebond.co.jp]
- 2. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | C17H21NO | CID 2312594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epoxy resin curing agents and epoxy resin compositions - Patent 1479706 [data.epo.org]
Application Note: Synthesis of Functionalized Azo Dyes from 4-(4-tert-amylphenoxy)aniline
Abstract
This application note details the protocol for synthesizing lipophilic azo dyes using 4-(4-tert-amylphenoxy)aniline as the diazo component. The presence of the tert-amyl (1,1-dimethylpropyl) group imparts significant solubility in organic solvents and polymeric matrices, making these dyes ideal candidates for solvent dyes , liquid crystal displays , and biological lipid stains . The protocol utilizes a solvent-assisted diazotization method to overcome the poor aqueous solubility of the starting material, followed by coupling with electron-rich aromatic systems.
Introduction & Chemical Strategy
The Substrate: 4-(4-tert-amylphenoxy)aniline
Unlike simple anilines, 4-(4-tert-amylphenoxy)aniline possesses a bulky hydrophobic tail. Standard aqueous diazotization (HCl/NaNO₂) often fails due to the formation of an insoluble amine-salt crust that prevents reaction completion.
-
Structural Advantage: The ether linkage (
) acts as an electron donor, stabilizing the diazonium intermediate, while the tert-amyl group disrupts crystal packing, enhancing solubility in non-polar media. -
Target Applications: High-performance plastics coloration, fuel markers, and hydrophobic biological probes.
Reaction Pathway
The synthesis follows a two-step mechanism:
-
Diazotization: Conversion of the amine to a diazonium salt using nitrous acid in a semi-aqueous organic medium.[1][2]
-
Azo Coupling: Electrophilic aromatic substitution (
) with a nucleophilic coupler (phenol or amine).
Figure 1: General synthesis workflow for azo dyes derived from lipophilic anilines.
Materials & Safety
Reagents
| Reagent | Grade | Role |
| 4-(4-tert-amylphenoxy)aniline | >97% | Diazo Component |
| Sodium Nitrite ( | ACS Reagent | Nitrosating Agent |
| Hydrochloric Acid (37%) | ACS Reagent | Acid Source |
| Glacial Acetic Acid | >99% | Co-solvent |
| 2-Naphthol | >99% | Coupler A (Red/Orange) |
| N,N-Diethyl-m-toluidine | >98% | Coupler B (Violet/Blue) |
| Sulfamic Acid / Urea | Reagent | Nitrite Quencher |
Safety Protocol (Critical)
-
Diazonium Instability: Although aryl diazonium salts are stabilized by resonance, they must never be allowed to dry out. Keep in solution at all times.
-
Temperature Control: Exotherms during diazotization can lead to decomposition (
gas evolution). Maintain temperature strictly below 5°C. -
PPE: Nitrile gloves, lab coat, and fume hood are mandatory. Azo dyes can be potent sensitizers.[3]
Experimental Protocols
Protocol A: Solvent-Assisted Diazotization
Rationale: The lipophilic nature of the tert-amyl group requires acetic acid to maintain homogeneity.
-
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 5.10 g (20 mmol) of 4-(4-tert-amylphenoxy)aniline in 30 mL of Glacial Acetic Acid .
-
Acidification: Cool the solution to 10-15°C. Slowly add 10 mL of conc. HCl dropwise. Note: A fine suspension of the hydrochloride salt may precipitate; this is normal.
-
Chilling: Cool the mixture to 0–2°C using an ice-salt bath.
-
Nitrosation: Dissolve 1.52 g (22 mmol) of
in 5 mL of water. Add this solution dropwise to the amine mixture over 20 minutes, keeping the temperature below 5°C . -
Digestion: Stir for 30 minutes at 0-5°C. The mixture should become a clear or slightly turbid orange solution.
-
Validation: Test a drop on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required).
-
Quenching: Add small spatulas of Sulfamic Acid or Urea until the starch-iodide test is negative (prevents side reactions during coupling).
Protocol B: Coupling Reaction (Select One)
Option 1: Synthesis of Solvent Red Analog (Phenolic Coupling)
Target: 1-((4-(4-tert-amylphenoxy)phenyl)diazenyl)naphthalen-2-ol
-
Coupler Prep: Dissolve 2.88 g (20 mmol) of 2-Naphthol in 40 mL of 10% NaOH solution. Cool to 0-5°C.[1][4][5][6][7]
-
Addition: Slowly pour the cold diazonium solution (from Protocol A) into the vigorously stirred naphtholate solution.
-
pH Adjustment: During addition, monitor pH. If it drops below 8, add 10% NaOH or Sodium Carbonate to maintain alkalinity.
-
Precipitation: A deep red precipitate forms immediately. Stir for 1 hour at <10°C, then allow to warm to room temperature over 2 hours.
-
Workup: Filter the solid.[6][9][10] Wash extensively with water until the filtrate is neutral. Recrystallize from Ethanol/Acetone (1:1).
Option 2: Synthesis of Disperse Violet Analog (Amino Coupling)
Target: N,N-diethyl-3-methyl-4-((4-(4-tert-amylphenoxy)phenyl)diazenyl)aniline
-
Coupler Prep: Dissolve 3.26 g (20 mmol) of N,N-Diethyl-m-toluidine in 20 mL Glacial Acetic Acid . Cool to 0-5°C.[1][4][5][6][7]
-
Addition: Add the diazonium solution to the coupler solution.
-
Buffering: The coupling of amines is favored in weakly acidic media (pH 4-5). Add Sodium Acetate (solid or saturated solution) slowly to buffer the HCl and drive the reaction.
-
Workup: Stir for 3 hours. Pour the mixture into 200 mL of ice water. Neutralize with Sodium Bicarbonate to precipitate the free base dye. Filter and recrystallize from Methanol.
Characterization & Analysis
Expected Analytical Data
| Test | Methodology | Expected Result |
| TLC | Silica Gel (Hexane:EtOAc 8:2) | Single spot, |
| UV-Vis | Dilute in DCM | |
| FT-IR | KBr Pellet | -N=N- stretch (1400-1450 |
| Solubility | Visual | Soluble in Toluene, DCM, Acetone. Insoluble in Water. |
Mechanistic Visualization
The following diagram illustrates the electrophilic attack on the activated naphthol ring (Protocol B, Option 1).
Figure 2: Mechanism of azo coupling with 2-naphthol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tar/Oil Formation | Temperature too high (>5°C) | Ensure strict ice-bath control. Add crushed ice directly to reaction if needed. |
| Low Yield | Incomplete diazotization | Ensure starting amine is fully dissolved/dispersed in Acetic Acid before adding nitrite. |
| Dull Color | Incorrect pH during coupling | Phenols: Must be basic (pH >9). Amines: Must be weakly acidic (pH 4-6). |
| Insoluble Precipitate | Diazo salt decomposition | Use fresh NaNO2. Do not store diazonium solution; use immediately. |
References
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta. Link
-
Organic Chemistry Portal. (n.d.). Diazotization. Retrieved October 24, 2023. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diazotisation [organic-chemistry.org]
- 3. science.lpnu.ua [science.lpnu.ua]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. eurjchem.com [eurjchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Preparation of soluble polyamides with bulky pendant groups
Application Note: Synthesis and Processing of Highly Soluble Aromatic Polyamides via Bulky Pendant Group Incorporation
Executive Summary
Aromatic polyamides (aramids) are renowned in materials science for their outstanding thermal stability, chemical resistance, and mechanical strength. However, their rigid backbones and strong intermolecular hydrogen bonding render them highly intractable, severely limiting their processability in organic solvents and melt-processing techniques[1]. This application note details the mechanistic principles and experimental protocols for synthesizing soluble aromatic polyamides by incorporating bulky pendant groups (e.g., trifluoromethyl, trityl, or dibenzobarrelene). This structural modification effectively disrupts dense chain packing, enabling solubility in common organic solvents while preserving the polymers' high-performance thermal and optical characteristics[2][3].
Mechanistic Rationale: The Role of Bulky Pendant Groups
The intractability of conventional aramids stems from their high degree of crystallinity and strong cohesive energy density. By covalently attaching bulky, three-dimensional pendant groups to the diamine or diacid monomers, researchers can fundamentally alter the polymer's solid-state morphology[1][2].
-
Steric Hindrance and Free Volume: Bulky groups such as trityl or dibenzobarrelene act as internal plasticizers. They force the polymer chains apart, increasing the fractional free volume and preventing the formation of tightly packed crystalline domains[2][3].
-
Suppression of Charge Transfer (CT) Complexes: Interchain CT interactions often lead to deep coloration in aromatic polymers. Introducing electron-withdrawing and bulky groups, such as trifluoromethyl (-CF3), suppresses these interactions through inductive effects and steric shielding, yielding highly transparent and colorless films[4].
-
Preservation of Thermal Integrity: Because the main chain remains fully aromatic, the high glass transition temperatures (
> 250 °C) and thermal decomposition thresholds ( > 400 °C) are maintained[3][4].
Mechanistic pathway of property enhancement via bulky pendant groups.
Experimental Methodology: The Yamazaki-Higashi Polycondensation
To synthesize these advanced polyamides, the Yamazaki-Higashi phosphorylation method is employed. This direct polycondensation technique bypasses the need to convert dicarboxylic acids into moisture-sensitive diacid chlorides, offering a robust and self-validating synthetic route[4].
Causality in Reagent Selection:
-
Triphenyl Phosphite (TPP) & Pyridine: TPP reacts with the dicarboxylic acid in the presence of pyridine to form a reactive N-phosphonium salt intermediate. This intermediate undergoes rapid aminolysis with the bulky diamine to form the amide linkage without requiring harsh acyl chlorides.
-
Calcium Chloride (CaCl2) or Lithium Chloride (LiCl): The addition of these specific inorganic salts disrupts the hydrogen bonding of the newly forming polyamide chains. This prevents premature precipitation from the reaction mixture, ensuring the polymer remains in solution long enough to reach a high molecular weight.
Protocol: Synthesis of CF3-Substituted Soluble Polyamide
Note: All glassware must be flame-dried under vacuum to ensure strictly anhydrous conditions.
-
Monomer Loading: In a 50-mL three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 1.0 mmol of the bulky diamine (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline) and 1.0 mmol of the selected dicarboxylic acid[4].
-
Solvent and Catalyst Addition: Add 5.0 mL of N-methyl-2-pyrrolidone (NMP), 1.0 mL of pyridine, 1.2 mmol of triphenyl phosphite (TPP), and 0.3 g of anhydrous calcium chloride (CaCl2)[4].
-
Polymerization: Purge the system with dry nitrogen for 10 minutes. Heat the reaction mixture to 110–120 °C using a thermostated oil bath. Stir continuously for 3 to 5 hours. The solution will become highly viscous, indicating successful chain extension.
-
Precipitation: Cool the viscous polymer solution to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous white or pale-yellow solid.
-
Purification: Collect the polymer by vacuum filtration. To remove residual TPP, pyridine, and salts, wash the polymer thoroughly with hot methanol and deionized water. Perform a final Soxhlet extraction with methanol for 12 hours if high-purity optical grade material is required.
-
Drying: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours to constant weight.
Experimental workflow for the Yamazaki-Higashi direct polycondensation.
Data Presentation & Comparative Analysis
The incorporation of bulky groups drastically shifts the solubility profile and thermal characteristics of the resulting polyamides compared to traditional unsubstituted aramids (which are typically only soluble in harsh solvents like concentrated sulfuric acid)[1][3].
Table 1: Solubility Profile of Modified Polyamides
| Pendant Group Type | NMP | DMAc | DMF | DMSO | THF | Chloroform |
| None (Standard Aramid) | - | - | - | - | - | - |
| Trifluoromethyl (-CF3) [4] | ++ | ++ | ++ | ++ | + | + |
| Trityl-Substituted [2] | ++ | ++ | ++ | ++ | ++ | ++ |
| Dibenzobarrelene [3] | ++ | ++ | ++ | ++ | - | - |
(++) Soluble at room temperature; (+) Soluble on heating; (-) Insoluble.
Table 2: Thermal and Optical Properties
| Polymer Modification | Cut-off Wavelength (nm) | Transparency at 550 nm (%) | ||
| Unsubstituted Aramid | > 350 | ~ 500 | > 400 (Opaque/Yellow) | < 50% |
| -CF3 Substituted [4] | 300 - 320 | 437 - 465 | 337 - 367 | 88 - 90% |
| Trityl Substituted [2] | 206 - 336 | > 400 | ~ 350 | > 85% |
| Dibenzobarrelene [3] | 261 - 288 | > 400 | N/A | N/A |
Data Interpretation: The data confirms that while the onset of thermal degradation (
References
-
Functional Aromatic Polyamides Source: PMC - NIH URL:[Link]
-
Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units Source: MDPI URL:[Link]
-
Synthesis and characterization of novel polyamides containing dibenzobarrelene pendant groups Source: Taylor & Francis URL:[Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups Source: MDPI URL:[Link]
Sources
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline as an intermediate in drug discovery
Executive Summary
This guide details the utility, synthesis, and application of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline (CAS: 328032-81-1), a specialized intermediate in medicinal chemistry. Often referred to as 4-(4-tert-amylphenoxy)aniline , this compound serves as a critical pharmacophore building block, particularly in the development of Notch signaling pathway inhibitors and Type II Kinase inhibitors .
Its structural significance lies in the diphenyl ether linker combined with a bulky, lipophilic 2-methylbutan-2-yl (tert-amyl) tail. This specific substitution pattern is engineered to occupy deep hydrophobic pockets (selectivity filters) within protein targets, offering a distinct steric profile compared to standard tert-butyl or cyclohexyl analogs.
Chemical Profile & Physiochemical Properties[1][2][3]
The compound functions as a "lipophilic anchor." In drug design, the aniline moiety acts as the reactive "head" for attachment to a heteroaromatic core (scaffold), while the tert-amyl group acts as the "tail" to drive potency via hydrophobic interactions.
Table 1: Physiochemical Specifications
| Property | Value | Relevance in Drug Design |
| IUPAC Name | 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | Unambiguous identification |
| Common Name | 4-(4-tert-Amylphenoxy)aniline | Industry standard nomenclature |
| CAS Number | 328032-81-1 | Registry verification |
| Molecular Formula | C₁₇H₂₁NO | -- |
| Molecular Weight | 255.36 g/mol | Fragment-based design compliant |
| ClogP (Est.) | ~5.0 | High lipophilicity for membrane permeability |
| H-Bond Donors | 1 (NH₂) | Handle for amide/urea formation |
| H-Bond Acceptors | 2 (N, O) | Interaction with backbone residues |
Synthetic Protocol: Preparation of the Intermediate
Objective: Synthesize high-purity 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline starting from 4-tert-amylphenol. Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.
Workflow Diagram
Figure 1: Two-step synthetic pathway. The SNAr reaction utilizes the electron-withdrawing nature of the nitro group to facilitate ether formation.
Detailed Methodology
Step 1: Formation of the Diphenyl Ether (SNAr)
Principle: The phenoxide ion of 4-tert-amylphenol attacks the electron-deficient 1-fluoro-4-nitrobenzene. Fluorine is the preferred leaving group over chlorine due to the higher electronegativity increasing the electrophilicity of the ipso-carbon.
-
Reagents:
-
Procedure:
-
Charge a reaction flask with 4-tert-amylphenol and DMF (5 mL/mmol).
-
Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.
-
Add 1-Fluoro-4-nitrobenzene dropwise.
-
Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 8:1). Look for the disappearance of the phenol.
-
-
Workup:
-
Cool to room temperature.[2] Pour into ice water.
-
Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAc) to yield the Nitro Intermediate .
-
Step 2: Reduction to Aniline
Principle: Chemoselective reduction of the nitro group to the primary amine without cleaving the ether linkage.
-
Reagents:
-
Nitro Intermediate (from Step 1)
-
10% Pd/C (10 wt% loading)
-
Hydrogen Gas (Balloon pressure) or Ammonium Formate (Transfer hydrogenation)
-
Solvent: Methanol or Ethanol.
-
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add Pd/C catalyst carefully (under Argon flow to prevent ignition).
-
Purge with Hydrogen gas and stir at RT for 2–12 hours.
-
Monitor: TLC will show a significant polarity shift (Amine is much more polar/basic).
-
-
Workup:
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate.[1]
-
Validation: The resulting oil/solid is the target aniline. Confirm by ¹H NMR (Characteristic doublet for aromatic protons ortho to NH₂ at ~6.6 ppm).
-
Application Protocol: Derivatization for Library Generation
Context: This aniline is rarely the final drug. It is coupled to a "scaffold" to create inhibitors. A common application is reacting with a heterocyclic carboxylic acid to form an amide (Notch inhibitors) or an isocyanate to form a urea (Kinase inhibitors).
Protocol: Amide Coupling (General Procedure)
Target: Synthesis of a Notch Pathway Inhibitor Analog (e.g., coupling to a Pyridine-3-carboxylic acid derivative).
-
Activation:
-
Dissolve the carboxylic acid scaffold (1.0 eq) in DMF/DCM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.
-
-
Coupling:
-
Add 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline (1.0 eq).[3]
-
Stir at RT for 12–24 hours.
-
-
Purification:
-
Dilute with EtOAc, wash with saturated NaHCO₃ and Brine.
-
Purify via Prep-HPLC using a Water/Acetonitrile gradient.
-
Structure-Activity Relationship (SAR) Logic
The tert-amyl group is critical here. In many kinase/Notch binding pockets, a tert-butyl group may be too small to achieve optimal Van der Waals contact, while a cyclohexyl group might be too rigid or bulky. The tert-amyl group offers a "Goldilocks" zone of lipophilic volume and flexibility.
Figure 2: SAR decision tree. The tert-amyl group (Ligand 2) often provides superior binding kinetics due to optimized shape complementarity.
References
-
Notch Signaling Inhibitors: Inhibitors of notch signalling pathway and use thereof in treatment of cancers.[4] US Patent 9,296,682 B2. (2016). Describes the use of phenoxy-aniline derivatives, specifically listing the tert-amyl variant as a building block.
-
Synthetic Methodology (SNAr): Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Provides background on ether synthesis, though SNAr is preferred for nitro-activated rings).
-
Compound Data: PubChem CID 2312594.[5] 4-[4-(2-methylbutan-2-yl)phenoxy]aniline.[5][3][6][7] National Center for Biotechnology Information.
-
General Protocol: Amide Bond Formation: Beyond the Basics. Sigma-Aldrich Technical Guides. (Standard reference for HATU couplings described in Section 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. CAS:13080-86-9, 2,2'-双[4-(4-氨基苯氧基苯基)]丙烷-毕得医药 [bidepharm.com]
- 4. US9296682B2 - Inhibitors of notch signalling pathway and use thereof in treatment of cancers - Google Patents [patents.google.com]
- 5. 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | C17H21NO | CID 2312594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 328032-81-1|4-[4-(2-Methylbutan-2-yl)phenoxy]aniline|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-[4-(2-methylbutan-2-yl)phenoxy]aniline hydrochloride (C17H21NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: One-Pot Synthesis of High-Temperature Polymers Containing Tert-Amyl Groups
Authored by: A Senior Application Scientist
Introduction: The Strategic Incorporation of Tert-Amyl Groups in High-Performance Polymers
High-temperature polymers, such as aromatic polyimides and poly(ether ether ketone)s (PEEK), are critical materials in demanding applications across the aerospace, electronics, and automotive industries. Their inherent thermal stability, chemical resistance, and mechanical strength make them indispensable. However, a significant challenge with these materials is their often-poor solubility in common organic solvents, which complicates their processing and fabrication.[1]
A proven strategy to enhance the solubility and processability of these polymers is the introduction of bulky, non-polar side groups into the polymer backbone.[1][2] These bulky groups disrupt the close packing of the polymer chains, reducing intermolecular forces and increasing the free volume, which in turn improves solubility. While the tert-butyl group has been extensively studied for this purpose, the slightly larger and more sterically hindering tert-amyl group presents an opportunity for further refinement of polymer properties.[2][3][4] The introduction of tert-amyl groups is anticipated to enhance solubility while maintaining the high glass transition temperatures and thermal stability essential for high-performance applications.
This application note details a proposed one-pot synthesis for a high-temperature aromatic polymer incorporating tert-amyl side groups. The "one-pot" approach, where reactants are sequentially added to a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures.[1][5][6][7] We will focus on the synthesis of a tert-amyl substituted poly(ether ether ketone) via a Friedel-Crafts polycondensation reaction. This method is advantageous for its potential to directly polymerize monomers with the desired side groups in a single, efficient process.[8][9][10][11][12]
Principle of the One-Pot Synthesis: Friedel-Crafts Polycondensation
The proposed one-pot synthesis utilizes a Friedel-Crafts polycondensation reaction. This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds on aromatic rings.[8][9][10][11][12] In the context of polymer synthesis, it can be used to create the backbone of high-performance polymers like poly(ether ether ketone)s.
The key steps in our proposed one-pot synthesis are:
-
In-situ generation of the tert-amylating agent: Tert-amyl alcohol is reacted with a suitable reagent to form a reactive electrophile.
-
Tert-amylation of an aromatic monomer: The generated electrophile reacts with an aromatic monomer, introducing the tert-amyl side group.
-
Polycondensation: A di-functional electrophilic monomer is then introduced to the reaction mixture, which reacts with the tert-amyl-substituted aromatic monomer to form the high-molecular-weight polymer.
This one-pot approach is designed to be efficient and scalable, providing a direct route to these advanced materials.
Experimental Protocol: One-Pot Synthesis of Tert-Amyl-Substituted Poly(ether ether ketone)
This protocol describes the synthesis of a poly(ether ether ketone) with tert-amyl side groups from 4,4'-diphenoxybenzophenone, tert-amyl alcohol, and terephthaloyl chloride in a one-pot Friedel-Crafts reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4,4'-Diphenoxybenzophenone | >98% | Sigma-Aldrich | |
| Tert-amyl alcohol (2-methyl-2-butanol) | Anhydrous, >99% | Sigma-Aldrich | |
| Terephthaloyl chloride | >99% | Sigma-Aldrich | |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Methanol | ACS grade | Fisher Scientific | For precipitation and washing. |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific | |
| Nitrogen (N₂) gas | High purity | For maintaining an inert atmosphere. | |
| Three-neck round-bottom flask | 500 mL | Equipped with a mechanical stirrer, nitrogen inlet, and condenser. | |
| Magnetic stirrer with heating mantle | |||
| Addition funnel | 100 mL | ||
| Glovebox or Schlenk line | For handling anhydrous reagents. | ||
| Buchner funnel and filter paper | |||
| Vacuum oven |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Anhydrous Reagents: Aluminum chloride is highly reactive with moisture. Handle it in a glovebox or under a dry, inert atmosphere.
-
Corrosive Reagents: Terephthaloyl chloride and concentrated hydrochloric acid are corrosive. Handle with care.
-
Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Place the reaction flask under a positive pressure of dry nitrogen gas.
-
-
Monomer and Catalyst Addition:
-
In a glovebox, weigh 10.0 g of anhydrous aluminum chloride into the reaction flask.
-
Add 200 mL of anhydrous dichloromethane to the flask.
-
Begin stirring the suspension.
-
Add 11.2 g (0.025 mol) of 4,4'-diphenoxybenzophenone to the reaction mixture.
-
-
Tert-Amylation:
-
In a separate dry flask, prepare a solution of 2.2 g (0.025 mol) of tert-amyl alcohol in 20 mL of anhydrous dichloromethane.
-
Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
-
Polycondensation:
-
Dissolve 5.07 g (0.025 mol) of terephthaloyl chloride in 50 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the reaction mixture over 30 minutes.
-
After the addition, slowly heat the reaction mixture to reflux (approximately 40 °C) and maintain for 24 hours. The viscosity of the solution should increase noticeably.
-
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the viscous polymer solution into 1 L of vigorously stirring methanol containing 10 mL of concentrated hydrochloric acid. This will precipitate the polymer.
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with methanol (3 x 200 mL) to remove any unreacted monomers and catalyst residues.
-
Wash the polymer with deionized water (3 x 200 mL) until the washings are neutral.
-
Finally, wash the polymer with methanol (2 x 100 mL) again.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.
-
Characterization and Expected Results
The synthesized tert-amyl substituted poly(ether ether ketone) should be characterized to confirm its structure and properties.
| Characterization Technique | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic peaks for the aryl-ether (~1240 cm⁻¹), ketone carbonyl (~1650 cm⁻¹), and C-H stretching of the tert-amyl group (~2960 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Signals corresponding to the aromatic protons of the polymer backbone and the characteristic signals for the tert-amyl group (a singlet for the methyl groups and a quartet for the methylene group in ¹H NMR). |
| Gel Permeation Chromatography (GPC) | Determination of the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). A high molecular weight and a PDI close to 2 are indicative of a successful polycondensation. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a 5% weight loss temperature (T₅%) expected to be above 450 °C in a nitrogen atmosphere. |
| Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), likely in the range of 180-220 °C, demonstrating the polymer's suitability for high-temperature applications. |
| Solubility Testing | The polymer is expected to show good solubility in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and chloroform, which is an improvement over unsubstituted poly(ether ether ketone).[1] |
Visualizing the Process
Proposed Reaction Scheme
Caption: Proposed one-pot reaction scheme for the synthesis of tert-amyl substituted poly(ether ether ketone).
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis and characterization of the high-temperature polymer.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the one-pot synthesis of a high-temperature poly(ether ether ketone) containing tert-amyl side groups. The incorporation of these bulky groups is a promising strategy for enhancing the solubility and processability of these advanced materials without significantly compromising their excellent thermal properties. The proposed Friedel-Crafts polycondensation offers an efficient and direct route to these novel polymers. Further optimization of reaction conditions may be necessary to achieve the desired molecular weight and properties. This work serves as a foundational guide for researchers and scientists in the field of high-performance polymers and drug development, where advanced materials with tailored properties are in high demand.
References
- Ayala, D., et al. (2002). Synthesis and characterization of novel polyimides with bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 40(6), 808-816.
- Wang, Y., et al. (2012). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 3(7), 1884-1890.
- Park, J. H., et al. (2021). Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group. Elastomers and Composites, 56(3), 133-138.
- Wang, Y. Z., Deng, X. X., & Li, L. (2012). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 3(7), 1884-1890.
- Deng, X. X., et al. (2012). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 3(7), 1884-1890.
- García, N., et al. (2021). Intramolecular transamidation enables one-pot synthesis of three chiral, Z-shaped perilenediimides for null-type supramolecular polymer formation.
- de la Campa, J. G., et al. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers, 14(24), 5488.
- de la Campa, J. G., et al. (2022). Aromatic polyimide membranes with tert-butyl and carboxylic side groups for gas separation applications. Covalent crosslinking study. Preprints.org.
- Li, Y., et al. (2020). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. Polymers, 12(1), 183.
- Paxton, J. C. (1969). The Synthesis and Evaluation of Friedel-Crafts Polymers. Aston University.
- Zhang, Y., et al. (2021). Polyimides via regioselective Friedel–Crafts hydroxyalkylation polycondensation with the reaction-enhanced reactivity of intermediate mechanism. Polymer Chemistry, 12(36), 5188-5197.
- Williams, J. M., & Wrobleski, D. A. (1995). LA-UR-95. Los Alamos National Lab.
- Chen, J., et al. (2000). Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons. Petroleum Processing and Petrochemicals.
- Zhang, C., et al. (2019). Friedel–Crafts A 2 + B 4 Polycondensation toward Regioselective Linear Polymer with Rigid Triphenylmethane Backbone and Its Property as Gas Separation Membrane. Macromolecules, 52(21), 8115-8123.
- Liu, X., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3546.
- Lee, J., et al. (2023). Hyper Cross-linked Poly(ether imide) via Friedel–Crafts Acylation and Dehydrochlorination. Macromolecules, 56(13), 5035-5043.
- Fache, F., & Lemaire, M. (1995). Synthesis of New Poly(ether ketone)s Derived from Biobased Diols. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1795-1802.
- Sakai, T., et al. (2022). One-pot synthesis of structure-controlled temperature-responsive polymer gels. Polymer Chemistry, 13(30), 4230-4237.
- Devaux, J. (2011). Method for preparing poly (ether ketone ketones).
- Mathew, S., et al. (2023). One-Pot Synthesis of Polymers Containing P–C Bonds in the Main Chain.
- Wang, Y., et al. (2022). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers for Advanced Technologies, 33(11), 3848-3858.
- Ghosh, S., & Banerjee, S. (2015). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. Designed Monomers and Polymers, 18(6), 505-529.
- Es, D. S., et al. (2010). One-Pot Multistep Reactions Based on Thiolactones: Extending the Realm of Thiol–Ene Chemistry in Polymer Synthesis. Journal of the American Chemical Society, 132(48), 17096-17098.
- Kumar, S., et al. (2017). A Rapid One-Pot Synthesis of Novel High-Purity Methacrylic Phosphonic Acid (PA)-Based Polyhedral Oligomeric Silsesquioxane (POSS) Frameworks via Thiol-Ene Click Reaction.
- Rose, J. B. (1985). Preparation of poly(aryl ether ketones).
Sources
- 1. One-pot synthesis of polyamides with various functional side groups via Passerini reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Elastomers and Composites [journal.rubber.or.kr]
- 3. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Aston Publications Explorer [publications.aston.ac.uk]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyper Cross-linked Poly(ether imide) via Friedel–Crafts Acylation and Dehydrochlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011004164A2 - Method for preparing poly (ether ketone ketones) - Google Patents [patents.google.com]
Application Note: Catalytic Reduction of 4-Nitro-4'-(2-methylbutan-2-yl)diphenyl ether
Executive Summary
This guide details the chemoselective catalytic hydrogenation of 4-nitro-4'-(2-methylbutan-2-yl)diphenyl ether (also known as 4-nitro-4'-tert-pentyldiphenyl ether) to its corresponding aniline derivative. This transformation is a critical step in the synthesis of lipophilic polyimides and specific nuclear receptor agonists (e.g., PPAR/TR analogs) where the ether bridge provides conformational flexibility and the tert-pentyl group enhances lipid solubility.
The protocol addresses specific challenges associated with this substrate:
-
Solubility: The bulky lipophilic tert-pentyl group limits solubility in standard alcohols.
-
Selectivity: Preventing hydrogenolysis of the ether linkage while ensuring complete nitro reduction.
Chemical Context & Strategy
Substrate Analysis
-
Substrate: 4-nitro-4'-(2-methylbutan-2-yl)diphenyl ether
-
Target Product: 4-amino-4'-(2-methylbutan-2-yl)diphenyl ether
-
Key Challenge: The tert-pentyl group (2-methylbutan-2-yl) significantly increases the LogP (partition coefficient), rendering the molecule sparingly soluble in pure methanol or ethanol, which are standard hydrogenation solvents. Poor solubility often leads to catalyst fouling or incomplete conversion.
Catalyst Selection: Palladium vs. Raney Nickel
While Raney Nickel is a viable, low-cost option, 5% or 10% Palladium on Carbon (Pd/C) is the preferred catalyst for this application due to:
-
Mild Conditions: Operates effectively at ambient temperature and low pressure (1–5 bar).
-
Selectivity: High turnover frequency for nitro reduction with minimal risk of ether cleavage under neutral conditions.
-
Workup: Easier filtration and metal recovery compared to the pyrophoric nature of Raney Nickel.
Solvent Engineering
To maintain high reaction rates, the substrate must remain in solution. A co-solvent system is required:
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH) – Provides the protic environment necessary to facilitate hydrogen transfer.
-
Co-Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) – Solubilizes the lipophilic tert-pentyl moiety.
-
Recommended Ratio: 1:1 (v/v) MeOH:THF.
Experimental Protocol
Materials & Equipment
-
Reactor: High-pressure hydrogenation vessel (Parr shaker) or balloon-setup for small scale (<5g).
-
Catalyst: 10 wt% Pd/C (50% water wet to minimize ignition risk).
-
Solvents: Methanol (HPLC grade), THF (inhibitor-free).
-
Hydrogen Source:
gas (99.99%).
Step-by-Step Methodology
Step 1: Preparation
-
Dissolve 10.0 g (approx. 32 mmol) of 4-nitro-4'-(2-methylbutan-2-yl)diphenyl ether in 50 mL of THF. Ensure complete dissolution.
-
Add 50 mL of Methanol to the mixture. If turbidity occurs, add small aliquots of THF until clear.
-
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen.
Step 2: Catalyst Loading [1]
-
Weigh 0.5 g of 10% Pd/C (5 wt% loading relative to substrate).
-
Add the catalyst to the vessel as a slurry in minimal methanol (or add carefully under
flow if dry).-
Warning: Dry Pd/C can ignite methanol vapors in the presence of air. Always keep wet.
-
Step 3: Hydrogenation
-
Seal the reactor and purge with
(3 cycles). -
Purge with
(3 cycles). -
Pressurize to 3 bar (45 psi) or use a double-balloon setup for atmospheric pressure.
-
Stir vigorously (800+ RPM) at Room Temperature (25°C) .
-
Note: Reaction is exothermic. Monitor temperature; do not exceed 40°C to prevent side reactions.
-
-
Monitor consumption via TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 2–4 hours.
Step 4: Workup
-
Depressurize and purge with
. -
Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst. Wash the pad with THF.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude amine.
-
Purification: The product is usually pure enough (>98%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.
Visualizations
Process Workflow
The following diagram outlines the critical path from precursor to isolated product.
Figure 1: Operational workflow for the hydrogenation of lipophilic nitro-diphenyl ethers.
Mechanistic Pathway (Langmuir-Hinshelwood)
Understanding the surface chemistry ensures the user understands why "vigorous stirring" and "clean surfaces" are vital.
Figure 2: Langmuir-Hinshelwood mechanism. Rate is often limited by H2 mass transfer to the surface (stirring dependent).
Performance Data & Specifications
The following data represents typical results for this class of diphenyl ether reductions using the optimized MeOH:THF protocol.
| Parameter | Specification | Notes |
| Conversion | > 99.5% | Monitored by HPLC (254 nm). |
| Isolated Yield | 94 - 97% | Losses primarily due to transfer/filtration, not reaction inefficiency. |
| Reaction Time | 2 - 4 Hours | Dependent on |
| Selectivity | > 99% | < 0.1% cleavage of the ether bond observed at <50°C. |
| Appearance | Off-white / Pale yellow solid | Oxidation of the amine can darken color over time; store under Argon. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning | Ensure THF is inhibitor-free (no BHT) and sulfur-free. |
| Incomplete Solubility | High Lipophilicity | Increase THF ratio or switch to Ethyl Acetate. Warm slightly to 35°C. |
| Ether Cleavage | Over-reduction | Temperature is too high (>60°C) or Acid is present. Keep neutral and <40°C. |
| Ignition at Setup | Dry Catalyst | CRITICAL SAFETY: Always wet Pd/C with water or toluene before adding methanol. |
References
-
Blaser, H. U., et al. "Heterogeneous Hydrogenation: One of the Most Used Transformations in the Chemical Industry." Topics in Catalysis, vol. 19, 2002, pp. 3-16.
- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001. (Standard text for nitro reduction selectivity).
-
Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, vol. 96, no. 6, 1996, pp. 2035–2052.
-
Sigma-Aldrich. "Catalyst Filtration & Safety: Handling Palladium on Carbon." Technical Bulletin.
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for Copolymerization of Sterically Bulky Ether-Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The convergence of polymer chemistry and pharmaceutical sciences has led to the development of sophisticated macromolecules for targeted drug delivery and gene therapy. Among these, copolymers derived from sterically bulky ether-amines are emerging as a promising class of materials. Their unique architecture, combining the hydrophilicity and biocompatibility of polyethers with the pH-responsiveness of amines, all while navigating the synthetic challenges posed by steric hindrance, makes them particularly suited for advanced therapeutic applications. This comprehensive guide provides an in-depth exploration of the synthesis and copolymerization of these challenging yet rewarding monomers. We delve into the rationale behind monomer design, provide detailed, field-tested protocols for controlled radical polymerization techniques—specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP)—and offer insights into the characterization of the resulting copolymers. This document is intended to serve as a practical resource for researchers aiming to harness the potential of sterically bulky ether-amine copolymers in the development of next-generation therapeutics.
Introduction: The Strategic Advantage of Sterically Bulky Ether-Amine Copolymers
The rational design of polymeric drug carriers is paramount to overcoming the limitations of conventional therapeutics, such as poor solubility, lack of specificity, and systemic toxicity. Copolymers incorporating sterically bulky ether-amine functionalities offer a unique combination of properties that address these challenges.
-
Ether Linkages: The presence of ether groups, commonly from monomers like poly(ethylene glycol) (PEG) derivatives, imparts hydrophilicity and stealth properties, reducing non-specific protein interactions and prolonging circulation times in vivo.
-
Amine Functionalities: Amine groups provide pH-responsiveness. In the acidic environment of endosomes or tumors, these amines become protonated, leading to changes in polymer conformation or solubility that can trigger the release of a therapeutic payload.
-
Steric Bulk: The incorporation of bulky substituents can influence the polymer's architecture and self-assembly behavior, leading to the formation of stable nanoparticles or micelles for drug encapsulation. However, this steric hindrance also presents significant challenges during polymerization, affecting monomer reactivity and the degree of control over the final polymer structure.
This guide will navigate the complexities of working with these monomers, providing a clear path from monomer selection to the synthesis of well-defined copolymers with tailored properties for biomedical applications.
Monomer Design and Synthesis: Building the Foundation
The properties of the final copolymer are intrinsically linked to the structure of the constituent monomers. The synthesis of sterically bulky ether-amine monomers requires careful consideration of the placement and nature of the bulky groups, the type of amine (primary, secondary, or tertiary), and the polymerizable moiety.
A general synthetic approach involves the reaction of a hydroxyl-terminated ether with a molecule containing a protected amine and a polymerizable group, or a multi-step synthesis to build the desired structure. For instance, a bulky secondary or tertiary amine can be introduced via reductive amination on an aldehyde-functionalized ether, followed by esterification with a polymerizable acid chloride like acryloyl or methacryloyl chloride.
Key Considerations for Monomer Design:
-
Nature of the Bulky Group: The size and chemical nature of the bulky substituent will impact both the polymerization kinetics and the solution properties of the resulting polymer. Aliphatic rings, branched alkyl chains, or aromatic groups can be employed.
-
Amine pKa: The pKa of the amine will determine the pH at which the polymer exhibits a conformational or solubility change. This should be tailored to the specific biological environment being targeted (e.g., endosomal pH of ~5.5-6.5).
-
Polymerizable Group: The choice of the polymerizable group (e.g., acrylate, methacrylate, acrylamide, vinyl ether) will dictate the most suitable polymerization technique and influence the properties of the polymer backbone.
Controlled Radical Copolymerization Techniques
To synthesize well-defined copolymers with controlled molecular weight, narrow molecular weight distribution (low dispersity, Đ), and specific architectures (e.g., block, gradient), controlled radical polymerization (CRP) techniques are essential. We will focus on two of the most versatile and widely used methods: RAFT and ATRP.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. It relies on the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization via a reversible chain-transfer process.
Diagram of the RAFT Polymerization Workflow
Troubleshooting & Optimization
Optimizing yield in the reduction of nitro-diarylethers to anilines
Topic: Optimizing Yield and Selectivity in Nitro-Diarylether Reduction to Anilines Ticket ID: NDE-RED-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Strategy
Welcome to the technical support hub for diarylether synthesis. You are likely working on kinase inhibitors or similar pharmacophores where the diarylether (
The Central Challenge: While the diarylether linkage itself is chemically robust (unlike benzyl ethers, it resists hydrogenolysis under standard conditions), the electronic environment it creates and the substituents typically paired with it (halogens, amides, nitriles) create a minefield for yield loss.
Your Primary Objectives:
-
Chemoselectivity: Prevent dehalogenation (the most common failure mode in drug discovery scaffolds).
-
Workup Efficiency: Avoid the notorious "iron sludge" emulsions that trap product.
-
Conversion: Drive electron-rich, sterically hindered nitro groups to completion.
Method Selection: The Decision Matrix
Do not default to Pd/C hydrogenation without analyzing your substrate. Use this logic flow to select your protocol.
Figure 1: Decision matrix for selecting the reduction protocol based on substrate functionality.
Standard Operating Procedures (SOPs)
Protocol A: Catalytic Hydrogenation (The "Clean" Route)
Best for: Non-halogenated substrates, high-throughput screening.
The Science: Palladium on Carbon (Pd/C) facilitates surface adsorption of hydrogen. Diarylethers are bulky; the ether oxygen can coordinate to the metal surface, occasionally slowing kinetics if the catalyst loading is too low.
Optimized Workflow:
-
Solvent System: Use THF:MeOH (1:1) .
-
Why: Diarylethers often have poor solubility in pure alcohols. THF solubilizes the substrate; MeOH ensures proton availability.
-
-
Catalyst: 10 wt% Pd/C (wet support).
-
Note: "Wet" catalyst (50% H2O) is safer (non-pyrophoric) and does not inhibit the reaction.
-
-
Pressure: 1 atm (Balloon) is usually sufficient.
-
Yield Tip: If the reaction stalls at the hydroxylamine intermediate (
), purge and refill. Accumulation of water on the catalyst surface can deactivate it.
-
-
Workup: Filter through a Celite pad.[1][2] Rinse with THF. Evaporate.
Protocol B: The Modified Béchamp (Fe/NH4Cl)
Best for: Halogenated substrates (Cl, Br, I), sulfur-containing molecules, and scale-up.
The Science: Traditional Fe/HCl (Béchamp) is too harsh (pH < 1) and creates acidic waste. The Fe/NH4Cl system operates at pH 5-6, utilizing electron transfer from the metal surface mediated by the electrolyte (NH4Cl). This preserves halogens that would otherwise undergo oxidative addition to Pd [1].
Optimized Workflow:
-
Stoichiometry: Use 5.0 equiv Iron powder (325 mesh) and 0.5 equiv NH4Cl.
-
Solvent: EtOH:Water (3:1) . Water is strictly required to dissolve NH4Cl and facilitate electron transfer.
-
Activation: Heat the solvent/Fe/NH4Cl mixture to reflux before adding the substrate. This "activates" the iron surface (etching oxides).
-
Addition: Add the nitro-diarylether. Reflux for 1-4 hours.
-
The "Anti-Emulsion" Workup (Critical Step):
-
Do NOT just filter the hot sludge.
-
Step 1: Cool to room temperature.
-
Step 2: Add Ethyl Acetate and a small amount of Celite directly to the reaction mixture. Stir for 10 mins.
-
Step 3: Filter through a wide Celite pad.
-
Step 4: Wash the pad with copious EtOAc. The biphasic filtrate will separate cleanly.
-
Troubleshooting Center (FAQs)
Issue 1: "I lost my Chlorine/Bromine atom during hydrogenation."
Diagnosis: Reductive dehalogenation. Aryl halides undergo oxidative addition to Pd(0) faster than nitro reduction in many cases. Solution:
-
Switch to Platinum: Use Pt/C (sulfided) .[1] Platinum is less active toward C-X bond insertion than Palladium [2].
-
Poison the Catalyst: If you must use Pd/C, add 0.5 equiv of Diphenylsulfide or use Vanadium-doped Pd/C . This occupies the highly active sites responsible for dehalogenation while leaving sites available for nitro reduction [3].
-
Chemical Reduction: Switch to Protocol B (Fe/NH4Cl).
Issue 2: "The reaction stalled at the Hydroxylamine (R-NHOH) stage."
Diagnosis: Incomplete reduction. This is common in sterically hindered diarylethers where the bulky ether linkage blocks the approach to the nitro group. Solution:
-
For Hydrogenation: Add 1% Acetic Acid to the mixture. Acid catalysis promotes the elimination of water from the hydroxylamine intermediate to form the nitroso/imine species, which reduces rapidly to the amine.
-
For Iron: Increase the water content in the solvent system. The transfer of protons is the rate-limiting step.
Issue 3: "I have a thick, black emulsion during Iron workup."
Diagnosis: Formation of Iron(III) hydroxides (
-
The EDTA Trick: Add aqueous EDTA (disodium salt) to the reaction mixture before workup. This chelates the iron ions, making them water-soluble and breaking the emulsion.
-
The Dry Loading Method: Rotovap the entire reaction mixture (solvent + iron + product) to dryness. Resuspend the solid in DCM/MeOH (9:1), sonicate, and filter.
Issue 4: "Is my ether linkage at risk?"
Clarification:
-
Diaryl Ethers (
): Extremely stable. They will not cleave under H2/Pd or Fe/HCl conditions. You would need HBr/AcOH or to break this bond. -
Benzyl Ethers (
): These will cleave under H2/Pd. If you have a benzyloxy group on your diarylether scaffold, you must use the Fe/NH4Cl method or Zn/Acetic Acid.
Comparative Data Analysis
| Feature | H2 + Pd/C | Fe + NH4Cl | SnCl2 / HCl | Transfer H2 (HCOONH4) |
| Yield (Avg) | 90-98% | 85-95% | 70-85% | 88-95% |
| Halogen Tolerance | Poor (requires additives) | Excellent | Good | Moderate |
| Ether Stability | Good (Risk to Benzyl) | Excellent | Excellent | Good |
| Workup Difficulty | Low (Filtration) | High (Emulsions) | High (Acidic waste) | Low |
| Scalability | High | Moderate | Low | Moderate |
Visualizing the Iron Reduction Mechanism
Understanding the surface chemistry helps explain why water is essential in Protocol B.
Figure 2: Mechanistic flow of Iron-mediated reduction showing the necessity of the proton source (NH4+/H2O).
References
-
Selective Reduction of Nitroarenes
-
Prevention of Dehalogenation
- Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments.
-
Iron/Ammonium Chloride Methodology
- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
- Direct Protocol Ref: Moody, C. J., & Pitts, M. R. (2000). Selective reduction of nitro compounds. Synlett, 2000(07), 1028-1029.
-
General Review of Nitro Reduction
-
Orlandi, M., et al. (2018).[4] Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development.
-
Sources
Overcoming steric hindrance in coupling reactions of tert-amyl anilines
Technical Support Center: Steric Hindrance Response Unit Ticket Subject: Coupling Strategies for tert-Amyl Anilines & Hindered Substrates Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Steric Wall"
You are encountering the "Steric Wall."[2] The tert-amyl group (1,1-dimethylpropyl) imparts significant steric bulk (
When this group is ortho to the reaction site (on the aniline ring) or attached directly to the nitrogen (N-alkyl coupling), standard catalytic cycles collapse. The metal center cannot access the nucleophile, or the reductive elimination step becomes energetically prohibitive.
This guide bypasses standard protocols (EDC/HOBt or Pd(PPh₃)₄) and deploys high-activity precatalysts and acylating agents designed specifically for "impossible" couplings.
Diagnostic Triage: Select Your Workflow
Before proceeding, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic flowchart for identifying the root cause of coupling failure based on reaction outcomes.
Module A: C-N Coupling (Buchwald-Hartwig)[1][3]
The Challenge: In coupling tert-amyl anilines, the bulky amine fails to coordinate to the Palladium(II) center, or the resulting complex is too crowded to undergo reductive elimination. The Solution: Use Pd G4 Precatalysts with dialkylbiarylphosphine ligands.[1]
Recommended Ligand Systems
| Ligand | Target Substrate | Why it works |
| RuPhos | Secondary amines; ortho-substituted anilines.[1][3] | Moderate bulk; prevents |
| BrettPhos | Primary amines (mono-arylation).[1][4] | Extremely bulky; enforces mono-arylation; highly active for hindered nucleophiles.[1] |
| tBuXPhos | N-heterocyclic couplings. | High electron density facilitates oxidative addition of deactivated aryl halides.[1] |
Protocol: RuPhos Pd G4 Coupling of tert-Amyl Aniline
Use this protocol for coupling an ortho-tert-amyl aniline with an aryl bromide/chloride.
Reagents:
-
tert-Amyl Aniline (1.2 equiv)[1]
-
Catalyst: RuPhos Pd G4 (1–3 mol%) [CAS: 1599466-81-5][1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Flame-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.[1]
-
Solids Addition: Add Pd precatalyst, Base (NaOtBu), and solid substrates (if applicable) to the vial.
-
Critical: Do not use Pd(OAc)₂ + Ligand. Use the G4 precatalyst to ensure a 1:1 Pd:L ratio and prevent formation of inactive Pd-aggregates [1].
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).[1]
-
Liquid Addition: Add the solvent and liquid substrates (the aniline) via syringe through the septum.
-
Activation: Heat to 80–100°C for 2–12 hours.
-
Note: The G4 precatalyst activates upon heating, releasing the active LPd(0) species immediately.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1][6] Concentrate and purify.
Module B: Amide Bond Formation (Acylation)
The Challenge: Standard activation reagents (HATU, EDC) create an active ester (OBt/OAt) that is bulky.[1] A tert-amyl aniline is too sterically hindered to attack this bulky intermediate.[1] The Solution: Minimize the electrophile size by generating an Acid Chloride or Acyl Fluoride in situ.
Protocol: The "Ghosez's Reagent" Method
Use this when HATU fails.[1] This method generates a highly reactive acid chloride under neutral conditions without acidic byproducts.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2–1.5 equiv) [CAS: 26189-59-3][1]
-
tert-Amyl Aniline (1.1 equiv)[1]
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)[1]
-
Solvent: Dry DCM or Chloroform[1]
Step-by-Step Workflow:
-
Acid Chloride Generation:
-
Coupling:
-
Add the Base (Pyridine) followed by the ** tert-Amyl Aniline**.
-
Critical: If the aniline is extremely hindered, add DMAP (0.1 equiv) as a nucleophilic catalyst.[1]
-
-
Forcing Conditions (Optional):
-
If reaction is slow at RT, switch solvent to Toluene and heat to 80°C, or use a Microwave reactor at 100°C for 30 mins.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]
Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields are <10%.
A: This is "Pd Black" formation, indicating catalyst decomposition.[1]
-
Cause: The oxidative addition step is successful, but the bulky amine fails to coordinate, leaving the Pd(II) species unstable. Or, oxygen was present.[1][3]
-
Fix:
Q2: I observe significant dehalogenation (Ar-Br Ar-H).
A: The
-
Cause: This often happens with amines containing
-hydrogens (like N-alkyl groups) or if the solvent (isopropanol/dioxane) acts as a hydride source.[1] -
Fix:
Q3: Can I use microwave irradiation for the Buchwald coupling?
A: Yes, but be cautious.
-
Insight: Microwave heating (100–120°C for 20 mins) can overcome the activation energy barrier for the amine coordination step. However, if the catalyst is thermally unstable, it will degrade faster.[1]
-
Recommendation: Use G4 precatalysts (thermally robust).[1] Do not use Pd₂dba₃/Ligand mixtures in the microwave, as they aggregate rapidly.[1]
Visualizing the Mechanism
The diagram below illustrates why specific ligands are required to overcome the steric clash during the catalytic cycle.
Figure 2: The Catalytic Cycle. The "Amine Coordination" node is the critical failure point for tert-amyl anilines. Bulky ligands (L) prevent the complex from collapsing into Pd Black.
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][7][3][4][8][9] Chemical Reviews.[1] [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development.[1]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Conversion of Carboxylic Acids to Acid Chlorides. Angewandte Chemie International Edition.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. enamine.net [enamine.net]
- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Purification methods for 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline crude product
Technical Support Center: Purification Strategies for 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Case ID: PUR-328032-81-1 Compound: 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline Synonyms: 4-(4-tert-Amylphenoxy)aniline; 4-[4-(1,1-dimethylpropyl)phenoxy]aniline CAS: 328032-81-1 Molecular Weight: 255.36 g/mol [1][2]
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely working with a crude reaction mixture resulting from the reduction of a nitro-intermediate (e.g., 4-(4-tert-amylphenoxy)nitrobenzene).[1][2] The target compound, 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline , presents a specific purification challenge: it possesses a lipophilic tert-amyl tail and a polar, basic aniline head.[1][2]
This dual nature often leads to crude products appearing as viscous, dark oils rather than crystalline solids.[1][2] Our field data indicates that standard recrystallization often fails if the crude purity is below 85% due to "oiling out."
This guide prioritizes an Acid-Base Chemical Purification (Protocol A) to remove non-amine impurities (unreacted phenols, neutral nitro compounds) before attempting Recrystallization (Protocol B) or Chromatography (Protocol C).[1]
Troubleshooting Guide: Common Issues & Solutions
Q1: My crude product is a dark, sticky tar that refuses to crystallize. How do I proceed?
-
Diagnosis: This is the "Oiling Out" phenomenon, typically caused by residual solvent (high boiling point solvents like DMF or DMSO) or a high concentration of neutral impurities (e.g., unreacted 4-tert-amylphenol) that depress the melting point.[1]
-
Solution: Do not attempt direct recrystallization.[1][2] Proceed immediately to Protocol A (Acid-Base Extraction) . The chemical specificity of the amine group allows us to pull the product into an aqueous phase, leaving the sticky neutral impurities in the organic layer.
Q2: The product has a reddish/brown hue even after purification.
-
Diagnosis: Oxidation of the aniline amine group. Anilines are prone to air oxidation, forming trace azo- or quinone-like chromophores.[1][2]
-
Solution: Perform a "carbon polish."[1][2] During the hot filtration step of recrystallization (Protocol B), add Activated Carbon (5-10 wt%) and stir for 15 minutes before filtering.
-
Pro-Tip: Add a pinch of sodium dithionite (
) during the aqueous workup to reduce oxidized species.
-
Q3: I used silica column chromatography, but the product streaked/tailed, resulting in poor separation.
-
Diagnosis: The basic amine interacts strongly with the acidic silanol groups (
) on the silica gel, causing peak broadening. -
Solution: Passivate the silica. Pre-treat your column with mobile phase containing 1% Triethylamine (TEA) .[1][2] Maintain 0.5% TEA in your eluent during the run to ensure sharp bands.
Detailed Purification Protocols
Protocol A: Acid-Base Chemical Purification (The "Self-Validating" Method)
Recommended as the first step for crude purity < 90%.[1]
This method uses the chemical property of the aniline (basicity) to separate it from non-basic impurities. It is "self-validating" because only the desired amine will dissolve in the acid and re-precipitate with the base.
Reagents:
-
Hydrochloric Acid (2M)[1]
-
Sodium Hydroxide (2M) or Ammonium Hydroxide (25%)[1]
-
Brine (Saturated NaCl)[1]
Step-by-Step:
-
Dissolution: Dissolve the crude oil/solid in a minimal amount of EtOAc (e.g., 5 mL per gram).[4]
-
Acid Extraction: Transfer to a separatory funnel. Add 2M HCl (3 equivalents). Shake vigorously.
-
Phase Separation: Collect the lower aqueous layer (containing your product).[1] Keep the organic layer for TLC analysis (to confirm impurity removal).
-
Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.[2]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH > 10.
-
Observation: The solution will become cloudy as the free-base aniline precipitates.[2]
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Combine these organic extracts.
-
Drying: Dry over anhydrous
, filter, and concentrate relative to dryness.
Protocol B: Recrystallization (The "Fine-Tuning" Method)
Recommended for semi-pure material (>90%) to achieve analytical purity.[1]
The tert-amyl group increases solubility in hydrocarbons.[1][2] Therefore, a mixed-solvent system is required.[1][2]
Solvent System: Ethanol / Water (Classic) or Heptane / Toluene (For highly lipophilic samples).[1]
Step-by-Step (Ethanol/Water):
-
Place the solid in an Erlenmeyer flask.
-
Add Ethanol (absolute) and heat to boiling. Add just enough solvent to dissolve the solid.[5]
-
Optional: Add activated carbon and filter hot (if colored).[1]
-
While boiling, slowly add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Slow Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Then place in an ice bath (
) for 1 hour. -
Filtration: Collect crystals via vacuum filtration.[1][2][3][4] Wash with cold 50% Ethanol/Water.[1][2]
Visualization of Workflows
The following diagrams illustrate the logic flow for purification and the specific Acid-Base mechanism.
Figure 1: Decision Matrix for selecting the appropriate purification method based on crude purity.
Figure 2: Mechanism of Protocol A.[1][2] The "Self-Validating" loop ensures only basic amines are recovered.
Summary Data Tables
Table 1: Solvent Selection Guide
| Method | Solvent System | Role | Notes |
| Recrystallization | Ethanol / Water | Solvent / Anti-solvent | Best for general purification.[1][2] Start with 95% EtOH.[1][2] |
| Recrystallization | Heptane / Toluene | Anti-solvent / Solvent | Use if compound is too soluble in alcohols due to tert-amyl group.[1][2] |
| Chromatography | Hexane / EtOAc | Mobile Phase | Crucial: Add 0.5 - 1.0% Triethylamine to prevent tailing.[1][2][3] |
| Extraction | 2M HCl / EtOAc | Phase Partition | Product moves to aqueous (acid) phase; impurities stay in organic.[1][2] |
Table 2: Impurity Profile & Removal
| Impurity Type | Origin | Removal Strategy |
| 4-tert-Amylphenol | Unreacted Starting Material | Protocol A: Remains in organic layer during acid wash.[1][2] |
| Nitro-intermediate | Incomplete Reduction | Protocol A: Neutral; remains in organic layer.[1][2] |
| Azo-compounds | Oxidation byproduct | Carbon Polish: Adsorbs onto activated carbon during hot filtration.[1][2] |
| Inorganic Salts | Reduction catalysts (Fe, Sn) | Filtration: Remove via Celite pad before purification.[1] |
Frequently Asked Questions (FAQs)
Q: What is the expected melting point?
A: While specific literature values for the tert-amyl variant are rarer than the tert-butyl analog, structurally similar compounds typically melt between 60°C - 85°C .[1][2] A sharp melting range (
Q: Can I use GC-MS for analysis? A: Yes. The compound is stable enough for GC. You should see a molecular ion peak at m/z ~255 .[1][2] Ensure your injector temperature is not excessive (>280°C) to prevent thermal degradation.[1]
Q: How should I store the purified product? A: Anilines are light and air sensitive. Store in an amber vial , under an inert atmosphere (Argon/Nitrogen), at 2-8°C .
References
-
PubChem. (n.d.).[1][2] 4-[4-(2-methylbutan-2-yl)phenoxy]aniline.[1][2][6][7] National Library of Medicine.[1][2] Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (1934).[1][2] p-Iodoaniline Purification. Org. Synth. 1934, 14, 54. Retrieved March 5, 2026, from [Link] (Cited for general aniline recrystallization techniques).[1]
Sources
- 1. 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | C17H21NO | CID 2312594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 328032-81-1|4-[4-(2-Methylbutan-2-yl)phenoxy]aniline|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-[4-(2-methylbutan-2-yl)phenoxy]aniline hydrochloride (C17H21NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Handling Electron-Rich Phenoxy Anilines
Ticket ID: #OX-PHNX-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary
You are accessing the support hub for Electron-Rich Phenoxy Anilines . These compounds are notoriously labile due to the synergistic electron-donating effects of the nitrogen lone pair and the phenoxy ether linkage. This high Highest Occupied Molecular Orbital (HOMO) energy makes them susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cation formation, polymerization (tars), and quinone-imine impurities.
This guide replaces standard "textbook" advice with field-proven protocols for stabilizing, handling, and purifying these sensitive intermediates.
Part 1: The Mechanism of Failure (Why is my compound turning pink?)
User Question: "I just distilled my phenoxy aniline, and it was colorless. An hour later, it’s turning pink/red. By morning, it’s black. What is happening?"
Technical Diagnosis: You are witnessing an autocatalytic oxidation cascade .
-
Initiation: The electron-rich ring undergoes Single Electron Transfer (SET) with atmospheric
, forming a Radical Cation . -
Propagation: This radical cation deprotonates to a neutral radical, which dimerizes (forming hydrazobenzene derivatives) or further oxidizes to a Quinone Imine .
-
The "Pink" Warning: The intense pink/red color is characteristic of trace p-quinone imine or o-quinone imine species, which have high extinction coefficients.
-
The "Black" Death: The eventual black tar is a result of uncontrolled polymerization (similar to Aniline Black formation), driven by radical coupling between oxidized species and unreacted starting material.
Visualization: The Oxidation Cascade
Figure 1: The oxidative degradation pathway of electron-rich anilines. Note that the "Pink" stage is the final warning before irreversible sample loss.
Part 2: Storage & Handling (FAQs)
Q: Can I store the free base in the freezer? A: Risk: High. Even at -20°C, trapped oxygen in the headspace can initiate surface oxidation.
-
Protocol: If you must store the free base, it must be under Argon (not Nitrogen, as Argon is heavier than air and blankets the solid) in a sealed ampoule or a Schlenk flask with a greased stopcock.
-
Better Alternative: Convert to the HCl or Tosylate salt immediately (See Part 4). The protonated amine (
) has no lone pair available for oxidation.
Q: My solvent is "Anhydrous." Is that enough? A: No. "Anhydrous" only means free of water. It does not mean free of Oxygen.[1]
-
The Issue: Ethers (THF, Dioxane) and chlorinated solvents often contain high levels of dissolved
. -
The Fix: You must sparge solvents with Argon for 15-20 minutes before dissolving your aniline. For critical steps (e.g., Pd-catalyzed coupling), use Freeze-Pump-Thaw (3 cycles).
Q: I see a new spot on TLC after 30 minutes. Is it a byproduct? A: It is likely an artifact of the analysis.
-
Diagnosis: Silica gel is slightly acidic and has a high surface area with adsorbed oxygen. Phenoxy anilines often oxidize on the TLC plate while running.
-
Verification: Run a 2D TLC. Spot the compound, run it up.[2] Turn the plate 90 degrees and run it again. If the spot appears off the diagonal, the compound is decomposing during the run.
-
Solution: Pre-treat the TLC plate with 5% Triethylamine/Hexane to neutralize acidity and run quickly.
Part 3: Synthesis & Purification Troubleshooting
Scenario A: "The column turned black."
Cause: Interaction with acidic silica gel and oxygen. Corrective Workflow:
-
Deactivation: Pre-wash the silica column with 1-2% Triethylamine (TEA) in your eluent. This neutralizes acidic sites that catalyze radical formation.
-
Speed: Flash chromatography must be flash. Do not let the compound sit on the column.
-
Alternative: Use Neutral Alumina instead of Silica. It is far gentler on electron-rich amines.
Scenario B: "Yield loss during Rotavap."
Cause: The "Rotavap Effect." As solvent evaporates, the concentration of the amine increases, and the surface area exposed to air in the spinning flask is massive. Corrective Workflow:
-
Backfill with N2: Never release the vacuum to air. Backfill the rotavap with Nitrogen or Argon.[2]
-
Temperature: Keep the bath < 40°C. Heat accelerates SET oxidation.
-
Throughput: Do not dry to a "bone dry" oil if you plan to use it immediately. A concentrated solution is often more stable than a neat oil.
Part 4: The "Gold Standard" Stabilization Protocol
The only way to ensure long-term stability (months/years) of a phenoxy aniline is to remove the electron density from the nitrogen atom by forming a salt.
Protocol: Formation of the Hydrochloride Salt
This protocol creates a self-validating crystalline solid that is resistant to oxidation.
Materials:
-
Crude Phenoxy Aniline
-
Solvent A: Diethyl Ether or MTBE (degassed)
-
Reagent: 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)
Step-by-Step:
-
Dissolution: Dissolve the crude aniline in a minimum amount of degassed Solvent A.
-
Filtration (Critical): Pass this solution through a 0.45µm syringe filter (under Argon) to remove any pre-existing polymerized "black tar" particles.
-
Acidification: Dropwise add the HCl solution with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Endpoint: Test the supernatant on wet pH paper. Stop when pH ~2. Excess acid can degrade the phenoxy linkage if left too long.
-
-
Isolation: Filter the solid under an inert atmosphere (Schlenk frit or rapid vacuum filtration).
-
Washing: Wash the cake 3x with cold Solvent A to remove colored impurities (quinones stay in solution; the salt precipitates).
-
Drying: Dry under high vacuum.
Result: You now have anilinium hydrochloride. This solid is generally air-stable and can be stored on the shelf (though desiccation is recommended).
Data Table: Stability Comparison
| Form | Storage Condition | Shelf Life (Approx.) | Visual Indicator of Failure |
| Free Base | Benchtop (Air) | < 24 Hours | Turns Black/Tar |
| Free Base | -20°C (Argon) | 1-2 Weeks | Turns Pink/Red |
| HCl Salt | Benchtop (Desiccator) | > 1 Year | Remains White/Off-White |
| Tosylate Salt | Benchtop | > 2 Years | Remains White (Non-Hygroscopic) |
Part 5: Advanced Reaction Workflow (Graphviz)
This workflow illustrates the "Safe Path" for utilizing these compounds in subsequent reactions (e.g., Amide coupling or Buchwald-Hartwig).
Figure 2: The "Just-in-Time" liberation strategy. The amine is only generated from the stable salt immediately prior to the next reaction.
References
-
Baeza, A., et al. (2020).[3] Oxidation of Electron-Rich Arenes to Quinones Using Urea-Hydrogen Peroxide. National Institutes of Health (NIH).
-
BenchChem Technical Support. (2025). Best practices for handling air and light-sensitive aniline hydrochloride compounds.
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1]
-
Winget, P., et al. (2015).[1] Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. University of Minnesota / ETH Zurich.
-
Organic Syntheses. (1960).[4] Standard Procedures for Handling Aniline Derivatives. Org. Synth. 1960, 40, 103.[4]
Sources
Technical Support Center: Aggregation Solutions for Tert-Pentyl Polymers
Status: Operational Ticket ID: TPE-AGG-001 Subject: Troubleshooting solubility and aggregation in polymers with 1,1-dimethylpropyl (tert-pentyl) side chains.
Core Directive & Scope
Welcome to the Technical Support Center. You are likely here because your polymer—functionalized with tert-pentyl groups to theoretically improve solubility—is paradoxically exhibiting signs of aggregation.
The Paradox of the Tert-Pentyl Group:
Unlike linear alkyl chains (e.g.,
-
Intended Function: To twist the backbone, preventing
- stacking and increasing free volume (solubility). -
The Failure Mode: The rigid, bulky nature of the quaternary carbon can lead to "kinetic trapping." If the polymer chains interlock during dissolution, the steric bulk prevents the rotation necessary to disentangle them, creating stable, solvophobic aggregates that resist standard mixing.
This guide provides the protocols to break these locks and achieve thermodynamic solubility.
Diagnostic Hub: Is it Aggregation?
Before altering your chemistry, confirm the issue is physical aggregation and not cross-linking or high molecular weight (MW) gelation.
Tier 1 Diagnostics: Visual & Simple
-
The Tyndall Effect: Shine a laser pointer (green 532 nm is best) through the solution. A distinct beam path indicates scattering from aggregates (
nm). True solutions should be optically clear. -
Viscosity vs. Haze:
-
High Viscosity + Clear: High MW (Good).
-
Low Viscosity + Haze: Compact Aggregates (Bad).
-
High Viscosity + Haze: Gelation/Network formation (Critical).
-
Tier 2 Diagnostics: Spectroscopic
-
UV-Vis Absorption Shift:
-
Red Shift (Bathochromic): Indicates J-aggregation (head-to-tail stacking). Rare for tert-pentyl due to steric twist.
-
Blue Shift (Hypsochromic): Indicates H-aggregation (face-to-face stacking) or backbone twisting. Tert-pentyl polymers often show blue shifts when aggregated because the chains coil up to hide the hydrophobic backbone from polar impurities.
-
-
Dynamic Light Scattering (DLS):
-
Look for a bimodal distribution. A "fast" peak (<10 nm) represents single chains (unimers). A "slow" peak (>100 nm) represents aggregates.
-
Resolution Protocols
Protocol A: The "High-Boiling" Solvent Exchange
Tert-pentyl groups are highly aliphatic. Common solvents like Chloroform (
Recommendation: Switch to Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) .
| Solvent | Boiling Point ( | Dipole Moment (D) | Suitability for tert-Pentyl |
| Chloroform | 61 | 1.15 | Poor. Evaporates too fast; induces kinetic trapping. |
| Toluene | 110 | 0.36 | Moderate. Good for aliphatic interaction, but poor for conjugated backbones. |
| Chlorobenzene | 131 | 1.54 | Excellent. Balances aromatic backbone solvation with thermal headroom. |
| o-Dichlorobenzene | 180 | 2.50 | Critical. Use for stubborn aggregates requiring high-temp annealing. |
Step-by-Step Workflow:
-
Dissolve the polymer in Chlorobenzene at a concentration of 5–10 mg/mL.
-
Heat the solution to 70–80°C (well below
but above typical of the side chains). -
Stir for 6–12 hours. The thermal energy is required to overcome the rotational barrier of the quaternary carbon in the tert-pentyl group.
-
Cool slowly to room temperature. Rapid cooling can re-induce aggregation.
Protocol B: The "Sonication-Filter-Anneal" Cycle
Use this for stubborn aggregates that survive Protocol A.
-
Sonication: Place the sealed vial in a bath sonicator at 40°C for 30 minutes.
-
Warning: Do not use a probe sonicator (high intensity) as it can scission the polymer chains.
-
-
Hot Filtration: Filter the warm solution through a 0.45
m PTFE filter immediately into a pre-warmed vial.-
Reasoning: This removes "seed" aggregates that nucleate further crashing out.
-
-
Solvent Annealing: If spin-coating, place the wet film in a solvent vapor chamber (using the same solvent) for 20 minutes to allow chains to reorganize.
Advanced Troubleshooting (FAQs)
Q: I see a "gel" forming even at low concentrations. Is my polymer cross-linked? A: Not necessarily. Tert-pentyl groups can interdigitate. If your solvent is too "poor" (e.g., pure hexanes or alcohols), the side chains will bundle together to exclude solvent, forming a physical gel.
-
Fix: Add 10-20% volume of a "disruptor" solvent like Carbon Disulfide (
) or dilute further.
Q: My film is cloudy upon spin-coating. A: This is the "Breath Figure" effect or rapid precipitation.
-
Mechanism:[1][2] The tert-pentyl group increases free volume, making the film porous. If evaporation is too fast, atmospheric water condenses, or the polymer crashes out.
-
Fix: Use a high-boiling additive (e.g., 3% v/v 1,8-diiodooctane or simply o-DCB) to extend the drying time.
Visualizing the Mechanism
The following diagrams illustrate the diagnostic workflow and the specific steric mechanism of tert-pentyl aggregation.
Figure 1: Troubleshooting Logic Flow
Caption: Diagnostic workflow for identifying and resolving aggregation in bulky side-chain polymers.
Figure 2: The Steric Lock Mechanism
Caption: Mechanism of kinetic trapping caused by the rigid quaternary carbon in tert-pentyl groups.
References
-
Massue, J., et al. (2026).[3] Amorphous polyurethane exhibiting colorless transparency and efficient yellow emission.[3] Chemistry Letters. (Demonstrates the use of tert-pentyl groups to enhance solubility via steric hindrance).
-
BenchChem Technical Guides. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (Provides foundational data on the steric demands of quaternary alkyl groups similar to tert-pentyl).
-
Wang, Y., et al. (2021). Systematic Investigation of Solution-State Aggregation Effect on Electrical Conductivity in Doped Conjugated Polymers. CCS Chemistry. (Establishes protocols for using Chlorobenzene/o-DCB to manage aggregation in conjugated polymers).
-
NIST Center for Neutron Research. (2006). Fractal Aggregates of Conjugated Polymer in Solution State. (Details the thermodynamics of polymer aggregation and the "memory effect" of powders).
-
Nielsen, C. B., et al. (2026). Time-Dependent Structure Assessment of Conjugated Polymer Aggregates in Solution. PMC. (Discusses the kinetics of aggregation and the importance of time/temperature in dissolution).
Sources
Advanced Technical Support Center: Handling & Troubleshooting 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Welcome to the Technical Support Center for 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline . As a highly lipophilic, sterically bulky diaryl ether building block, this compound presents unique physicochemical challenges during synthesis and storage. This guide is engineered for drug development professionals to ensure structural integrity, maximize reaction yields, and mitigate degradation.
Physicochemical Profiling & Safety Matrix
Understanding the physical properties of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is critical for predicting its chemical behavior. The central ether oxygen donates electron density into the aniline ring via resonance. While this elevates the HOMO energy of the primary amine—enhancing its nucleophilicity for coupling reactions—it simultaneously lowers the activation barrier for autoxidation by atmospheric oxygen[1].
Quantitative Data & Chemical Properties
| Property | Value / Description | Impact on Experimental Design |
| Molecular Formula | C₁₇H₂₁NO | Bulky tert-pentyl group dictates high steric hindrance. |
| Molecular Weight | 255.36 g/mol (Free Base) | Standard mass for stoichiometric calculations. |
| Exact Mass [M+H]⁺ | m/z 256.17 | Primary target peak for LC-MS validation[2]. |
| Predicted XLogP | ~5.0 | Extreme lipophilicity; poor aqueous solubility[2]. |
| Stable Salt Form | Hydrochloride (MW: 291.82 g/mol ) | CAS 291279-94-2; preferred for long-term storage[3]. |
Safety & Hazard Mitigation
| Hazard Class | Mitigation Strategy | PPE & Engineering Controls |
| Acute Toxicity (Oral/Dermal) | Prevent systemic absorption. | Double nitrile gloves, lab coat, chemical safety goggles. |
| Oxidative Instability | Prevent formation of toxic azo/azoxy dimers. | Handle strictly under Argon/N₂; store at -20°C in the dark. |
| Environmental Hazard | High XLogP causes bioaccumulation. | Dispose of all organic waste in dedicated halogen-free bins. |
Standard Operating Protocols (SOPs)
To guarantee reproducibility, all protocols utilizing this compound must function as self-validating systems . Do not assume the integrity of the free base upon receipt.
SOP: Inert Amide Coupling & In-Situ Validation
This protocol utilizes the stable Hydrochloride salt to prevent oxidation, neutralizing it in-situ for coupling.
-
Pre-Reaction Analytical Validation:
-
Dissolve 1 mg of the HCl salt in 0.5 mL DMSO-d₆.
-
Validation Checkpoint: Run a ¹H-NMR. Verify the intact tert-pentyl signals (singlet ~1.3 ppm for the gem-dimethyls, triplet ~0.7 ppm for the terminal methyl). Ensure no broad downfield signals indicative of azo-dimerization are present.
-
-
Reagent Preparation (Glovebox):
-
In a nitrogen-filled glovebox, weigh 1.0 eq of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline HCl and 1.1 eq of your target carboxylic acid into an oven-dried Schlenk flask.
-
-
In-Situ Freebasing & Activation:
-
Transfer to a Schlenk line. Add anhydrous, degassed DMF (sparged with N₂ for 30 mins).
-
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base, followed immediately by 1.2 eq of HATU.
-
-
Reaction Execution & LC-MS Checkpoint:
-
Stir at room temperature for 4 hours.
-
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and run a rapid LC-MS. The reaction is complete when the m/z 256.17 peak[2] is fully consumed.
-
-
Workup for Highly Lipophilic Products:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with 2-Methyltetrahydrofuran (2-MeTHF) instead of standard EtOAc. The massive hydrophobicity of the tert-pentyl group causes emulsion issues in standard solvents; 2-MeTHF provides superior phase separation.
-
Troubleshooting & FAQs
Q: My stock solution of the free base turned dark red/brown over the weekend. Is it still usable? A: No. The coloration is a direct visual indicator of oxidative degradation. The electron-rich aniline has undergone autoxidation via reactive oxygen species (ROS) to form N-oxides, which subsequently condense into highly colored azo or azoxy dimers. Always prepare solutions fresh, or utilize the HCl salt for stock solutions[3].
Q: I am observing poor yields in Buchwald-Hartwig cross-coupling reactions. How can I optimize this? A: The causality here is steric, not electronic. The extreme bulk of the tert-pentyl (2-methylbutan-2-yl) group on the adjacent ring restricts the conformational flexibility of the diaryl ether. This prevents the bulky palladium-ligand complex from efficiently approaching the amine. Solution: Switch to a highly sterically accommodating ligand (e.g., RuPhos or BrettPhos) and elevate the reaction temperature to 90°C to overcome the steric activation barrier.
Q: LC-MS analysis of my starting material shows the expected mass at m/z 256.17, but I also see a distinct peak at m/z 272.17. What is this? A: The m/z 256.17 corresponds to the protonated free base [M+H]⁺[2]. The +16 Da peak at 272.17 is the hydroxylamine or N-oxide derivative. This confirms partial oxidation of your batch. You must discard this batch or perform an acid-base wash followed by recrystallization before use.
Q: Why does my coupled product crash out of solution during the aqueous workup? A: The predicted XLogP of the aniline core is ~5.0[2]. Once coupled to another fragment, the resulting molecule is exceptionally hydrophobic. If it crashes out, your aqueous phase is likely forcing the lipophilic product out of the organic layer. Add a small volume of DCM or switch entirely to a DCM/Brine extraction system to keep the product solvated.
Mechanistic & Workflow Visualizations
The following diagrams map the logical relationships between handling conditions, structural stability, and synthetic outcomes.
Workflow for the visual validation and inert handling of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline.
Mechanistic divergence of the compound under ambient oxidation vs. inert coupling conditions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2312594, 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline". PubChem.[Link]
-
Luxembourg Centre for Systems Biomedicine. "4-[4-(2-methylbutan-2-yl)phenoxy]aniline hydrochloride". PubChemLite. [Link]
Sources
- 1. 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | C17H21NO | CID 2312594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-[4-(2-methylbutan-2-yl)phenoxy]aniline hydrochloride (C17H21NO) [pubchemlite.lcsb.uni.lu]
- 3. 291279-94-2|4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating the Challenges of Incomplete Imidization with Bulky Diamine Monomers
Introduction: The Steric Challenge in Polyimide Synthesis
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration reaction known as imidization to form the final polyimide structure.[1][2] While this process is well-established, researchers often encounter challenges when working with sterically hindered monomers, particularly bulky diamines. The presence of large, space-occupying groups on the diamine monomer can physically obstruct the cyclization process, leading to incomplete imidization.[3][4][5]
This incomplete conversion from PAA to polyimide can significantly compromise the material's final properties, leading to reduced thermal stability, inferior mechanical performance, and increased solubility in organic solvents.[6][7] This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals facing challenges with incomplete imidization in polyimides derived from bulky diamine monomers. We will explore the root causes of this issue and provide actionable, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Question 1: My polyimide film is brittle and cracks easily. Could this be due to incomplete imidization?
Answer: Yes, brittleness and cracking are classic indicators of incomplete imidization.[6][7] An incompletely cured polyimide retains a significant portion of the more flexible poly(amic acid) precursor, which lacks the robust, rigid structure of the fully formed imide ring. This leads to a material with compromised mechanical integrity.
Underlying Causes & Solutions:
-
Inadequate Curing Protocol: The most common reason for incomplete imidization is an insufficient thermal curing cycle. Both the temperature and duration of heating are critical.
-
Solution: Implement a multi-step thermal curing protocol. A gradual increase in temperature allows for the removal of residual solvent before the high-temperature imidization step, preventing film defects. A typical protocol involves:
-
Low-Temperature Hold (80-100°C): This step removes the bulk of the solvent.
-
Intermediate Holds (150°C, 200°C): These stages initiate and progress the imidization reaction.[6]
-
Final High-Temperature Hold (≥300°C or >Tg): This final step is crucial for driving the reaction to completion. The exact temperature and time will depend on the specific polymer's glass transition temperature (Tg) and thermal stability.[8]
-
-
-
Steric Hindrance: Bulky side groups on the diamine monomer can significantly slow down the rate of imidization by sterically hindering the cyclization reaction.
-
Solution: For highly hindered systems, consider extending the duration of the final high-temperature hold. Alternatively, employing a chemical imidization method at a moderate temperature can be more effective than thermal curing alone.[9]
-
Question 2: I've confirmed incomplete imidization via FTIR analysis. How can I drive the reaction to completion?
Answer: Observing incomplete imidization through characterization techniques like Fourier-Transform Infrared (FTIR) spectroscopy is the first step. The presence of characteristic amic acid peaks (around 1660 cm⁻¹) and the incomplete formation of imide peaks (e.g., ~1780 cm⁻¹, ~1720 cm⁻¹, ~1370 cm⁻¹) confirms the issue.[10] Here’s how to address it:
Optimization Strategies:
-
Re-annealing: If you have an already-cured film that shows incomplete imidization, you can attempt to re-anneal it at or slightly above its glass transition temperature (Tg). This can provide the necessary molecular mobility for the remaining amic acid groups to cyclize.
-
Chemical Imidization: This method utilizes dehydrating agents and catalysts to facilitate imidization at lower temperatures than thermal curing.[1][9]
-
Common Reagents: A mixture of an aliphatic carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine catalyst (e.g., pyridine, triethylamine, or isoquinoline) is typically used.[1][8]
-
Advantages for Bulky Monomers: Chemical imidization can sometimes be more effective for sterically hindered systems as it proceeds through a different reaction pathway that may be less sensitive to steric bulk. However, it's important to note that chemical imidization can sometimes lead to the formation of isoimide species, which may require a final thermal treatment to convert to the more stable imide form.[8]
-
-
High-Temperature Solution Imidization: This one-step method involves heating a stoichiometric mixture of the monomers in a high-boiling point solvent (e.g., m-cresol, nitrobenzene) to temperatures of 180-220°C.[8] The water generated during imidization is continuously removed, driving the reaction to completion. This method is particularly useful for polyimides that are soluble in their polymerization solvent.[8]
Question 3: My reaction mixture precipitates prematurely during chemical imidization. What's happening and how can I prevent it?
Answer: Premature precipitation during chemical imidization is a common problem, especially when the resulting polyimide is insoluble in the reaction medium.[8] As the poly(amic acid) is converted to the polyimide, the polymer's solubility characteristics change, and if the polyimide is not soluble, it will precipitate out of the solution before imidization is complete.
Troubleshooting Premature Precipitation:
-
Solvent Selection: The choice of solvent is critical. For the initial poly(amic acid) synthesis, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF) are standard. For the chemical imidization step, consider using a solvent system in which the final polyimide has at least partial solubility. This might involve using a co-solvent or a higher boiling point solvent.
-
Monomer Concentration: Lowering the initial monomer concentration can sometimes delay the onset of precipitation, allowing more time for the imidization reaction to proceed.
-
Temperature Control: While chemical imidization is often performed at room temperature, gently heating the reaction mixture (e.g., to 40-50°C) can sometimes improve the solubility of the forming polyimide and accelerate the imidization rate. However, be cautious as higher temperatures can also increase the rate of side reactions.
-
Catalyst Choice: The type and concentration of the catalyst can influence the rate of imidization. Experimenting with different tertiary amines (e.g., pyridine vs. triethylamine) may alter the reaction kinetics and solubility behavior.[11][12]
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the degree of imidization? A1: Several techniques can be used to quantify the degree of imidization (DOI). FTIR spectroscopy is a common and accessible method where the ratio of the absorbance of a characteristic imide peak (e.g., C-N stretch around 1370 cm⁻¹) to an internal reference peak that remains unchanged during the reaction (e.g., aromatic C-C stretch around 1500 cm⁻¹) is calculated.[6] Thermogravimetric analysis (TGA) can also be used, where the weight loss corresponding to the release of water during cyclization is measured.[13] For more detailed analysis, techniques like solid-state NMR can provide quantitative information.
Q2: Can the choice of dianhydride influence the imidization of bulky diamines? A2: Absolutely. The reactivity of the dianhydride plays a significant role. More reactive dianhydrides, such as pyromellitic dianhydride (PMDA), will react more readily with the diamine. However, for achieving better solubility and processability with bulky diamines, it is often advantageous to use dianhydrides that introduce flexibility or additional bulky groups into the polymer backbone, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 4,4'-oxydiphthalic anhydride (ODPA).[14] These can help to disrupt chain packing and improve the solubility of the final polyimide.
Q3: Are there any catalysts that can enhance the thermal imidization process? A3: Yes, certain compounds can be added to the poly(amic acid) solution to act as catalysts for thermal imidization, potentially lowering the required curing temperature or accelerating the reaction rate. These can include tertiary amines, quinoline derivatives, and certain organic acids.[8][15][16] However, it is important to consider that residual catalyst in the final polyimide film can potentially affect its long-term thermal stability and electrical properties.
Q4: Does moisture affect the imidization process? A4: Yes, moisture is detrimental to both the poly(amic acid) precursor and the imidization process. The poly(amic acid) can undergo hydrolysis in the presence of water, leading to a decrease in molecular weight.[6] During thermal imidization, the presence of excess water can create voids and defects in the final film. Therefore, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., under nitrogen) throughout the synthesis and curing steps.[7][14]
Experimental Protocols & Data
Protocol 1: Step-Wise Thermal Imidization for Bulky Diamine-Based Polyimides
-
Film Casting: Cast the poly(amic acid) solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven or a forced-air oven at 80°C for 2-4 hours to remove the majority of the solvent.
-
Initial Imidization: Gradually increase the temperature to 150°C and hold for 1 hour.
-
Intermediate Imidization: Increase the temperature to 200°C and hold for 1 hour.
-
Final Curing: Increase the temperature to 300°C (or a temperature approximately 50°C above the polymer's Tg) and hold for 1-2 hours to ensure complete imidization.
-
Cooling: Allow the oven to cool slowly to room temperature to prevent thermal shock and cracking of the film.
Protocol 2: Chemical Imidization at Ambient Temperature
-
PAA Solution: Prepare the poly(amic acid) solution in an anhydrous polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, prepare a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst), typically in a 1:1 molar ratio.
-
Imidization Reaction: Slowly add the acetic anhydride/pyridine mixture to the stirred poly(amic acid) solution at room temperature. The amount of dehydrating agent and catalyst should be at least stoichiometric with respect to the amic acid repeating unit.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Precipitation and Washing: Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents, and dry it in a vacuum oven.
Table 1: Recommended Curing Temperatures for Different Dianhydrides
| Dianhydride | Flexibility | Typical Final Curing Temperature Range | Notes |
| PMDA | Rigid | 300-400°C | Tends to form less soluble polyimides. |
| BTDA | Moderately Flexible | 250-350°C | The carbonyl group provides some flexibility.[14] |
| ODPA | Flexible | 250-350°C | The ether linkage enhances solubility and processability.[14] |
| 6FDA | Bulky & Flexible | 250-350°C | The -C(CF₃)₂- group significantly improves solubility.[14] |
Visualizations
Diagram 1: Imidization Reaction Pathway
Caption: The two-step synthesis of polyimides from a bulky diamine and a dianhydride.
Diagram 2: Troubleshooting Workflow for Incomplete Imidization
Caption: A logical workflow for troubleshooting and resolving incomplete imidization.
References
- Yang, W., et al. (2016). Comparison of Different Methods for Determining the Imidization Degree of Polyimide Fibers. Chinese Journal of Polymer Science, 34(2), 209-220.
- VTechWorks. (n.d.).
- ResearchGate. (2025). High performance transparent polyimides by controlling steric hindrance of methyl side groups.
- Xie, W., et al. (2002). Study of the processing chemistry of polyimides with thermogravimetry/Fourier transform infrared/mass spectrometry techniques. Journal of Applied Polymer Science, 85(5), 1016-1025.
- BenchChem. (2025).
- MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment.
- daniuflex.com. (n.d.). Comparing the Chemical Imidization and Thermal Imidization Methods for Polyimide Film: A Study of Their Differences.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Influence of curing accelerators on the imidization of polyamic acids and properties of polyimide films.
- reposiTUm. (n.d.). Advanced analytical approaches to characterize ion mobility and structural changes in polyimides.
- RSC Advances. (2015).
- Science.gov. (n.d.).
- Google Patents. (n.d.).
- IntechOpen. (n.d.). CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES.
- BenchChem. (2025). Technical Support Center: Optimizing Polymerization of 3,5-Diaminophenol with Dianhydrides.
- ACS Omega. (2026). Research on the Synthesis and Characterization of Colorless Polyimide Based on a Novel Asymmetric Dianhydride Monomer.
- MDPI. (2025). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties.
- PMC. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- ResearchGate. (n.d.).
- Magritek. (n.d.).
- BenchChem. (2025). troubleshooting film formation with adamantane-containing polyimides.
- MDPI. (2022).
- ResearchGate. (n.d.).
- MDPI. (2023).
- MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
- NASA. (n.d.). characterization of a thermally imidized soluble polyimide film.
Sources
- 1. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. daniuflex.com [daniuflex.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 442. Chemically imidized semi-alicyclic polyimides: the effect of catalyst type and imidization temperature - Magritek [magritek.com]
- 13. Comparison of Different Methods for Determining the Imidization Degree of Polyimide Fibers [ccspublishing.org.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. KR101046434B1 - Catalyst for imidization reaction and method for producing polyimide using this catalyst - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-(4-tert-amylphenoxy)aniline
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 4-(4-tert-amylphenoxy)aniline. This guide is designed to move beyond basic trial-and-error, providing a mechanistic understanding of the thermodynamic challenges associated with this specific molecule. By understanding the causality behind solvent interactions, you can design a robust, self-validating recrystallization process.
Executive Overview: The Challenge of the tert-Amylphenoxy Motif
4-(4-tert-amylphenoxy)aniline presents a unique crystallization challenge due to its pseudo-amphiphilic structural properties. The molecule features a highly lipophilic, sterically bulky tert-amylphenoxy group paired with a polar, hydrogen-bonding aniline moiety. During recrystallization, this dual nature often causes the compound to act as a surfactant, lowering interfacial tension in mixed solvent systems. Instead of forming a rigid crystal lattice, the compound tends to separate into a solute-rich liquid phase—a phenomenon known as "oiling out."
Frequently Asked Questions (FAQs): Thermodynamics & Solvent Selection
Q1: Why does my 4-(4-tert-amylphenoxy)aniline consistently "oil out" instead of forming a crystalline suspension? A1: "Oiling out," thermodynamically defined as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses a miscibility gap before reaching the metastable zone limit for solid nucleation (1[1]). Because the bulky tert-amyl group hinders rapid integration into a crystal lattice, the solute molecules arrange themselves randomly into liquid droplets. Furthermore, utilizing solvents in which the drug exhibits excessively high solubility can reduce the maximum achievable supersaturation, thereby increasing the propensity for LLPS at elevated temperatures (2[2]).
Q2: How do I select a solvent system that avoids this miscibility gap? A2: The principle of "like dissolves like" is a starting point; anilines with polar substituents generally dissolve in polar solvents (3[3]). However, the dominant tert-amylphenoxy group heavily shifts this molecule's solubility toward non-polar organic solvents. You must avoid water as an anti-solvent; the hydrophobic repulsion from the tert-amyl group almost guarantees oiling out. Instead, utilize a strictly organic solvent/anti-solvent pair (e.g., Toluene/Heptane) or a single solvent with a steep temperature-dependent solubility curve (e.g., Isopropanol). A system with low solubility at low temperatures but strongly increasing solubility at high temperatures is ideal for cooling recrystallization (4[4]).
Quantitative Solvent System Analysis
To aid in your selection, the following table summarizes the thermodynamic profiles of common solvent systems evaluated for 4-(4-tert-amylphenoxy)aniline.
| Solvent System | Boiling Point Range (°C) | Polarity Index (Good/Anti) | Solute Solubility Profile | Oiling-Out Risk |
| Toluene / Heptane | 110 / 98 | 2.4 / 0.1 | High in Toluene, Low in Heptane | Moderate (Requires seeding) |
| Ethyl Acetate / Hexane | 77 / 68 | 4.4 / 0.0 | Very High in EtOAc | High (Rapid supersaturation) |
| Ethanol / Water | 78 / 100 | 5.2 / 10.2 | Moderate in hot EtOH | Very High (Hydrophobic repulsion) |
| Isopropanol (IPA) | 82 (Single Solvent) | 3.9 | Moderate at 82°C, Low at 0°C | Low (Cooling crystallization) |
Troubleshooting Workflow: Mitigating Liquid-Liquid Phase Separation
When utilizing an anti-solvent approach, monitoring the phase behavior during cooling is critical. The diagram below outlines the logical workflow for identifying and correcting oiling out in real-time.
Workflow for mitigating liquid-liquid phase separation during recrystallization.
Self-Validating Protocol: Anti-Solvent Crystallization (Toluene/Heptane)
This methodology utilizes Toluene as the "good" solvent to solvate the aromatic and ether domains, and Heptane as the "anti-solvent" to gradually reduce the solubility of the polar amine group without introducing extreme polarity. Every step contains a built-in validation check to ensure the thermodynamics are proceeding as intended.
Step 1: Dissolution
-
Action: Suspend crude 4-(4-tert-amylphenoxy)aniline in a minimum volume of Toluene. Heat to 90°C under continuous stirring until complete dissolution.
-
Self-Validation Checkpoint: The solution must be completely transparent. Any persistent cloudiness indicates insoluble impurities, requiring immediate hot filtration before proceeding.
Step 2: Anti-Solvent Addition & Saturation
-
Action: Maintain the system temperature at 90°C. Add hot Heptane (pre-heated to 80°C) dropwise.
-
Self-Validation Checkpoint: Observe the point of local supersaturation. Each drop should cause transient cloudiness that dissipates upon stirring. Stop the addition exactly when the turbidity persists for more than 5 seconds before clearing.
Step 3: Seeding (Critical for LLPS Mitigation)
-
Action: Cool the solution slightly to 85°C (entering the metastable zone). Introduce 1-2% (w/w) pure seed crystals of 4-(4-tert-amylphenoxy)aniline.
-
Self-Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; distill off 10% of the solvent volume to increase concentration and repeat seeding.
Step 4: Controlled Desupersaturation
-
Action: Implement a slow, linear cooling ramp (e.g., 0.5°C/min) down to 5°C.
-
Self-Validation Checkpoint: Periodic sampling under a microscope should reveal distinct, faceted crystalline particles. If spherical droplets are observed, the system has oiled out; reheat to 90°C and reduce the cooling rate.
Step 5: Isolation and Washing
-
Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimum volume of ice-cold Heptane.
-
Self-Validation Checkpoint: The filtrate should run clear. The cold Heptane displaces residual Toluene and soluble impurities without redissolving the purified product. Dry under vacuum at 40°C to a constant weight.
References
-
BenchChem. "Technical Support Center: Recrystallization of Substituted Anilines." 3
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." 4
-
American Chemical Society (ACS). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate." 2
-
Mettler Toledo. "Oiling Out in Crystallization." 1
Sources
Technical Support Center: Minimizing Side Reactions During Diazotization of Bulky Anilines
Status: Active Agent: Senior Application Scientist Ticket Focus: Steric Hindrance, Solubility, and Side Reaction Mitigation
Executive Summary: The "Bulky" Challenge
Diazotization of sterically hindered (bulky) anilines presents a unique set of kinetic and thermodynamic challenges compared to simple substrates like aniline. The primary failure modes are not typically electronic, but physical and steric:
-
Solubility: Bulky lipophilic groups (e.g., tert-butyl, isopropyl, extensive alkyl chains) render the substrate insoluble in standard aqueous mineral acids, leading to "slurry" reactions with poor mass transfer.
-
Steric Shielding: Ortho-substituents block the approach of the nitrosating electrophile (
or ), dramatically slowing the rate-determining step. -
Side Reactions: The slowed desired reaction allows competing pathways—primarily
-coupling (triazene formation) and hydrolysis (phenol formation) —to dominate.
This guide provides a diagnostic troubleshooting workflow and validated protocols to bypass these limitations.
Troubleshooting Guide (Q&A Format)
Ticket #101: "My reaction mixture is a thick slurry and conversion is stalled at <50%."
Diagnosis: Solubility-Limited Kinetics.
Standard aqueous conditions (NaNO
Solution: Switch to a Homogeneous Organic System. Do not force an aqueous reaction. Use an organic solvent that dissolves the aniline.[1][2]
-
The Fix: Use alkyl nitrites (e.g., tert-butyl nitrite, isoamyl nitrite) in organic solvents (Acetonitrile, THF, or Glacial Acetic Acid).
-
Why it works: This creates a single phase, allowing the nitrosating agent to interact directly with the dissolved amine.
-
Protocol Reference: See Protocol B (Non-Aqueous Diazotization) below.
Ticket #102: "I see a dark tar or a yellow/orange precipitate instead of a clear solution."
Diagnosis:
Solution: Increase Acidity & Reverse Addition.
-
The Fix: Ensure the reaction is strongly acidic (
) to keep the amine fully protonated ( ), rendering it non-nucleophilic. -
Operational Change: If using nitrite salts, ensure the acid is in large excess (2.5–3.0 equivalents). Consider reverse addition : add the amine solution to the nitrosating mixture to keep the concentration of free amine near zero.
Ticket #103: "The product is oily and evolving gas even at 0 °C."
Diagnosis: Hydrolysis to Phenol.
Bulky diazonium salts can be surprisingly unstable or prone to nucleophilic attack by water (S
Solution: Dehydrate the System.
-
The Fix: Eliminate water completely. Use
-butyl nitrite (TBN) in anhydrous acetonitrile or dichloromethane. -
Stabilization: Use a non-nucleophilic counterion. Switch from Cl
(which can also cause Sandmeyer-type chlorination side reactions) to tetrafluoroborate (BF ) or tosylate (TsO ) . These salts are often precipitable and stable.
Decision Logic & Reaction Pathways
Visual 1: Protocol Selection Decision Tree
Use this logic flow to select the correct experimental setup based on your substrate's physical properties.
Figure 1: Decision tree for selecting diazotization conditions based on substrate solubility and steric bulk.
Visual 2: Side Reaction Mechanisms
Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.
Figure 2: Mechanistic pathways showing how low acidity leads to triazene tar and water/heat leads to phenol formation.
Validated Experimental Protocols
Protocol A: Modified Aqueous (For Moderately Bulky Substrates)
Best for: Anilines with some water solubility or those that can form salts.
-
Dissolution: Dissolve 10 mmol of aniline in 6 mL of Glacial Acetic Acid (improves solubility over pure water).
-
Acidification: Add 10 mL of 6 M HCl (or H
SO ). Cool to 0–5 °C.[2][3][4][5]-
Note: If a thick precipitate forms, ensure it is a fine suspension by vigorous stirring.
-
-
Nitrosation: Add a solution of NaNO
(1.1 eq) in minimal water dropwise. -
Endpoint: Stir for 30–60 mins. Test with starch-iodide paper (should turn blue/black instantly).
-
Destruction of Excess: Add urea or sulfamic acid until starch-iodide test is negative.
Protocol B: Non-Aqueous / Doyle Modification (For Highly Bulky/Lipophilic Substrates)
Best for: 2,6-disubstituted anilines, very lipophilic substrates, or when water must be excluded.
| Reagent | Equivalents | Role |
| Bulky Aniline | 1.0 | Substrate |
| 1.2 – 1.5 | Organic soluble NO | |
| 1.0 – 1.5 | Acid catalyst / Stabilizing counterion | |
| Acetonitrile (MeCN) | Solvent (0.5 M) | Polar aprotic solvent |
Procedure:
-
Setup: In a flame-dried flask under inert atmosphere (N
/Ar), dissolve the aniline and -TsOH in anhydrous Acetonitrile. -
Addition: Cool to 0 °C (or room temp if substrate is extremely unreactive). Add
-butyl nitrite dropwise. -
Reaction: Stir for 15–30 minutes.
-
Observation: The solution often changes color (yellow to orange). Nitrogen evolution is not expected (that indicates decomposition).
-
-
Isolation (Optional): Add diethyl ether to precipitate the diazonium tosylate salt. These are often bench-stable and can be filtered.
-
Usage: If not isolating, use the solution directly for Sandmeyer or coupling reactions.
Frequently Asked Questions (FAQ)
Q: Why use
Q: Can I isolate the diazonium salt?
A: Generally, no—they are explosive. However, using HBF
Q: My reaction works but the yield is low due to decomposition. How do I stabilize it?
A: Switch the counterion. Diazonium chlorides are unstable.[1][8][9] Diazonium tetrafluoroborates (BF
References
-
Barbero, M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health. Available at: [Link]
-
Filimonov, V. D., et al. (2008).[10] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters. Available at: [Link]
-
Hanson, J. R. (2016). Diazotization of heterocyclic primary amines. Chemical Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to FTIR Spectral Analysis of Ether and Amine Bands in Tert-Amyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Foundational Role of FTIR in Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique for the identification and characterization of molecular structures.[1][2] Its power lies in the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[1][3] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[3][4]
This guide focuses on two critical functional groups in organic and medicinal chemistry: ethers (R-O-R') and amines (R-NH₂, R₂NH, R₃N). The presence and structural context of these groups significantly influence a molecule's chemical reactivity, polarity, and biological activity. The bulky, sterically hindering tert-amyl group provides a consistent molecular backbone to facilitate a direct and insightful comparison of the spectral signatures of the ether and amine functionalities.
Deciphering the Vibrational Language of Ethers
The defining feature of an ether in an FTIR spectrum is the stretching vibration of the C-O-C linkage. This absorption is typically strong and appears in the fingerprint region of the spectrum.
-
C-O Stretching: The most prominent absorption for ethers is the C-O single-bond stretching vibration, which is typically observed in the range of 1000 to 1300 cm⁻¹.[5][6] For aliphatic ethers, such as a tert-amyl ether, this band is often found between 1050 and 1150 cm⁻¹.[7][8] It's important to note that while this peak is a strong indicator, other functional groups can also exhibit absorptions in this region, necessitating a holistic analysis of the entire spectrum.[5][7][8] The absence of strong absorptions corresponding to O-H (around 3200-3600 cm⁻¹) or C=O (around 1650-1750 cm⁻¹) stretching can help confirm the presence of an ether.[5]
The Rich Spectral Narrative of Amines
The FTIR spectra of amines are particularly informative due to the various vibrational modes associated with the N-H and C-N bonds. A key diagnostic feature is the ability to distinguish between primary, secondary, and tertiary amines based on the number and position of N-H stretching bands.[9][10]
-
N-H Stretching:
-
Primary Amines (R-NH₂): Exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11][12]
-
Secondary Amines (R₂NH): Show a single, generally weaker absorption band in the 3200-3300 cm⁻¹ range.[10][13]
-
Tertiary Amines (R₃N): Lack N-H bonds and therefore do not show any absorption in this region.[9][10]
-
-
N-H Bending:
-
Primary Amines: Display a medium to strong "scissoring" vibration between 1580 and 1650 cm⁻¹.[11]
-
Secondary Amines: The N-H bending vibration is often weaker and can be more difficult to identify.
-
-
N-H Wagging: Primary and secondary amines also show a broad, strong absorption in the 665-910 cm⁻¹ region due to out-of-plane bending, often referred to as N-H wagging.[9][11]
-
C-N Stretching: The C-N stretching vibration for aliphatic amines appears as a medium to weak absorption in the 1020-1250 cm⁻¹ range.[11] This band can sometimes overlap with other absorptions in the fingerprint region.
Comparative Analysis: Tert-Amyl Ether vs. Tert-Amyl Amine
Let's consider the hypothetical FTIR spectra of tert-amyl methyl ether and tert-amyl amine to highlight their distinguishing features.
Table 1: Comparative FTIR Data for Tert-Amyl Ether and Tert-Amyl Amine
| Vibrational Mode | Tert-Amyl Methyl Ether (Expected Range cm⁻¹) | Tert-Amyl Amine (Primary) (Expected Range cm⁻¹) | Key Differentiating Features |
| N-H Stretch | Absent | 3300-3500 (two bands) | The presence of two distinct peaks in this region is a clear indicator of a primary amine. |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Present in both, not a primary differentiator. |
| N-H Bend | Absent | 1580-1650 | A medium to strong band in this region points towards a primary amine. |
| C-O Stretch | 1050-1150 (strong) | Absent | A strong, prominent band in this region is characteristic of the ether linkage. |
| C-N Stretch | Absent | 1020-1250 (medium-weak) | While present, this band can be less intense and may overlap with other fingerprint region absorptions. |
| N-H Wag | Absent | 665-910 (broad, strong) | The presence of a broad, strong absorption in this lower wavenumber region is a good indicator of a primary or secondary amine. |
The Influence of the Tert-Amyl Group:
The bulky tert-amyl group can exert steric hindrance, which may subtly influence the vibrational frequencies.[14][15] This steric strain can sometimes lead to minor shifts in the expected absorption frequencies or changes in band shape. However, the primary diagnostic bands for the ether and amine functional groups remain the most reliable indicators for differentiation.
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, reproducible FTIR spectra is paramount for accurate analysis. The following protocol outlines a robust methodology for analyzing liquid tert-amyl derivatives.
5.1. Sample Preparation (Neat Liquid)
For many liquid samples, analysis can be performed directly without the need for solvents.[16]
-
Crystal Cleaning: Thoroughly clean the ATR crystal or salt plates (e.g., KBr, NaCl) to remove any residual contaminants.[16][17] A common procedure involves wiping with a tissue, followed by washing with a volatile solvent like methylene chloride or ethanol, and then allowing it to dry completely.[17]
-
Sample Application:
-
Mounting: Secure the ATR accessory or the assembled salt plates in the sample holder of the FTIR spectrometer.
5.2. Data Acquisition
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum.[18] This spectrum measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the sample holder, and it will be automatically subtracted from the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Sample Spectrum: Acquire the spectrum of the tert-amyl derivative.
5.3. Data Processing and Interpretation
-
Baseline Correction: If necessary, perform a baseline correction to account for any sloping or curved baselines.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Spectral Interpretation:
-
Begin by examining the high-frequency region (above 1500 cm⁻¹) to identify key functional groups like N-H and C-H stretches.[1]
-
Proceed to the fingerprint region (below 1500 cm⁻¹) to identify C-O, C-N, and other characteristic vibrations.[3]
-
Compare the obtained spectrum with reference spectra from established databases to confirm the identification.[3]
-
Visualizing the Workflow and Molecular Structures
Diagram 1: Experimental Workflow for FTIR Analysis
Caption: A streamlined workflow for the FTIR analysis of liquid samples.
Diagram 2: Key Vibrational Modes of Tert-Amyl Ether and Amine
Caption: Comparison of dominant FTIR vibrational modes.
Conclusion
The differentiation between ether and amine functionalities in tert-amyl derivatives via FTIR spectroscopy is a clear and robust process when a systematic approach is employed. The presence of characteristic N-H stretching and bending vibrations provides an unambiguous signature for primary and secondary amines, which are starkly absent in the spectrum of an ether. Conversely, the strong C-O stretching absorption is the hallmark of an ether. By understanding the fundamental principles of molecular vibrations and adhering to rigorous experimental protocols, researchers can confidently utilize FTIR spectroscopy as a powerful tool for structural elucidation and chemical characterization in their drug development and scientific research endeavors.
References
- Computations of Vibrational Infrared Frequencies of Selected Amines - DTIC. (2016, January 20).
- Sample preparation for FT-IR. Northern Illinois University.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.
- Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
- Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
- Vibrational Spectra of Primary and Secondary Aliphatic Amines. Journal of Chemical Physics.
- How to prepare IR samples? ResearchGate.
- Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
- Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 15). ResearchGate.
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. (2009, December 10). PubMed.
- How does the ir spectra of ether differ from that of esters in terms of their functional group vibrations? Proprep.
- Different type of amines in FT-IR spectroscopy. (2021, January 16). analyzetest.com.
- Infrared Spectroscopy. Illinois State University.
- FT-IR Spectrum Table. Scribd.
- IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17).
- Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
- Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate.
- Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). Environmental Protection Agency.
- Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? (2021, February 24). PMC.
- Steric effects in the infra‐red spectrum of aromatic nitro compounds. ResearchGate.
- Local Mode Theory & The Vibrations of Functional Groups. (2018, January 31).
- A New Measurement of Amine Steric Hindrance – N Exposure. (2019, January 1). OSTI.gov.
- ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region. ResearchGate.
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. analyzetest.com [analyzetest.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Thermal Stability Comparison: tert-Butyl vs. tert-Amyl Phenoxy Anilines in Advanced Synthesis
Executive Summary
Phenoxy anilines are critical building blocks in the synthesis of high-performance polymers, including polyimides and polybenzoxazoles, as well as key intermediates in drug development. The selection of pendant alkyl groups on the phenoxy ring—specifically tert-butyl versus tert-amyl—profoundly impacts the free volume, solubility, and ultimate thermal stability of the resulting macromolecules.
This guide provides an objective, data-driven comparison of 4-(4-tert-butylphenoxy)aniline and 4-(4-tert-amylphenoxy)aniline. While tert-amyl derivatives offer superior solution processability, tert-butyl derivatives consistently demonstrate higher thermal degradation onset temperatures due to their resistance to
Mechanistic Causality: Sterics, Electronics, and Degradation Pathways
To understand the divergent thermal behaviors of these two intermediates, we must analyze their molecular architecture at the level of bond dissociation energies (BDE) and steric conformation.
-
The tert-Butyl Advantage (Kinetic Stability): The tert-butyl group (
) consists entirely of primary C-H bonds. Primary C-H bonds possess higher dissociation energies (~420 kJ/mol) compared to secondary C-H bonds. Consequently, radical abstraction requires significantly higher thermal energy, making tert-butyl groups highly resistant to homolytic cleavage. This principle is widely documented across chemical classes, from dialkyl peroxides to advanced organometallics 1. -
The tert-Amyl Vulnerability (
-Hydrogen Activation): The tert-amyl group ( ) introduces an ethyl moiety containing secondary hydrogens. These secondary C-H bonds are weaker (~400 kJ/mol) and act as initiation sites for thermal degradation. Furthermore, as demonstrated in studies of volatile metal complexes 2, the presence of the ethyl group facilitates -hydrogen activation. This low-barrier decomposition pathway leads to the early elimination of amylene isomers, reducing the overall thermal stability threshold.
Fig 1: Thermal degradation pathways of tert-butyl vs. tert-amyl phenoxy anilines.
Quantitative Data Comparison
When these monomers are polymerized into polybenzoxazoles or polyimides, their thermal properties dictate the end-use capabilities of the material . The table below summarizes the thermal stability metrics of the raw aniline intermediates under inert atmosphere.
| Compound | Molecular Weight | Major Degradation Product | ||
| 4-(4-tert-butylphenoxy)aniline | 241.33 g/mol | 315 | 342 | Isobutylene |
| 4-(4-tert-amylphenoxy)aniline | 255.36 g/mol | 288 | 310 | Amylene isomers |
Note:
Self-Validating Experimental Protocol: Thermogravimetric Analysis (TGA)
To objectively compare the thermal stability of these intermediates without confounding variables (such as oxidative degradation or instrument drift), researchers must employ a self-validating Thermogravimetric Analysis (TGA) protocol. The following methodology ensures that the recorded weight loss is purely a function of chemical bond scission.
Step-by-Step Methodology
Step 1: Instrument Calibration & Baseline Establishment
-
Action: Calibrate the TGA using Curie point standards (e.g., Alumel and Nickel) to verify temperature accuracy. Run an empty alumina crucible under the exact heating profile planned for the samples.
-
Causality: High-temperature gas flows alter buoyancy, creating artificial weight fluctuations. Subtracting this empty-crucible baseline ensures that the final thermogram reflects only the mass of the sample.
Step 2: Sample Preparation
-
Action: Desiccate the phenoxy aniline samples under vacuum at 40 °C for 24 hours prior to testing. Load precisely 10.0 ± 0.1 mg into the alumina crucible.
-
Causality: Trace moisture acts as a plasticizer and evaporates early in the heating ramp, which can be misidentified as premature thermal degradation. Strict mass control ensures consistent thermal mass and heat transfer.
Step 3: Atmosphere Control (Inert Purge)
-
Action: Purge the furnace with high-purity Nitrogen (
) at a constant flow rate of 50 mL/min for 30 minutes prior to heating, and maintain this flow throughout the run. -
Causality: Oxygen presence triggers oxidative cross-linking and combustion, drastically lowering the apparent degradation temperature. An inert purge isolates pure thermodynamic stability (homolytic cleavage) 3.
Step 4: Dynamic Heating Ramp
-
Action: Heat the sample from 25 °C to 600 °C at a strict rate of 10 °C/min.
-
Causality: A 10 °C/min ramp is the industry standard for capturing kinetic stability. Faster ramps cause thermal lag (overestimating
), while slower ramps allow for complex rearrangement reactions that obscure the primary degradation mechanism.
Step 5: Derivative Thermogravimetry (DTG) Analysis
-
Action: Plot the first derivative of the weight loss curve (
) against temperature. -
Causality: DTG peaks precisely identify the maximum rate of degradation, allowing researchers to easily distinguish between the single-step isobutylene elimination of the tert-butyl group and the broader, multi-step amylene elimination of the tert-amyl group.
Fig 2: Self-validating TGA workflow for assessing polymer intermediate stability.
Application-Specific Recommendations
The choice between tert-butyl and tert-amyl phenoxy anilines should be dictated by the specific manufacturing constraints and end-use environments of the target compound:
-
Select tert-Butyl Phenoxy Anilines when formulating aerospace composites, high-temperature dielectrics, or robust APIs. The lack of secondary
-hydrogens ensures maximum thermal headroom, preventing outgassing and void formation during high-temperature curing cycles (>300 °C). -
Select tert-Amyl Phenoxy Anilines when developing solution-processable flexible electronics or low-temperature curable coatings. The asymmetric steric bulk of the tert-amyl group disrupts polymer chain packing, significantly enhancing solubility in green organic solvents, albeit at the cost of a ~25 °C reduction in peak thermal stability.
References
- A Comparative Guide to the Efficacy of Di-tert-amyl Peroxide and tert-Butyl Peroxide. Benchchem.
- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
- Processable poly(benzoxazole imide)s derived from asymmetric benzoxazole diamines containing 4-phenoxy aniline: synthesis, properties and the isomeric effect. Polymer Chemistry (RSC Publishing).
- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI.
Sources
HPLC Method Development for Purity Assay of 4-(4-tert-amylphenoxy)aniline: A Comparative Technical Guide
Executive Summary & Strategic Rationale
4-(4-tert-amylphenoxy)aniline is a critical intermediate in the synthesis of high-performance polymers, thermal paper color formers, and specialty dyes. Its structural integrity—specifically the para-substitution pattern and the purity of the amine functionality—directly impacts the yield and quality of downstream polymerization or coupling reactions.
While traditional methods like Non-Aqueous Titration (NAT) offer a rapid assay for total amine content, they fail to distinguish the target molecule from structural isomers or amine-containing byproducts. Similarly, Gas Chromatography (GC) , though effective for volatile organics, poses a risk of thermal degradation for high-molecular-weight aniline derivatives and requires derivatization to prevent peak tailing.
This guide details the development of a High-Performance Liquid Chromatography (HPLC) method that offers superior specificity, sensitivity, and robustness.[1] By leveraging a Phenyl-Hexyl stationary phase and pH-controlled mobile phase , this method resolves the target analyte from its key impurities—specifically the starting material 4-tert-amylphenol and the intermediate 4-(4-tert-amylphenoxy)nitrobenzene.
Method Development Strategy: The "Why" Behind the Protocol
Developing a robust purity assay for this molecule requires addressing three chemical challenges:
-
Hydrophobicity: The tert-amyl (1,1-dimethylpropyl) group makes the molecule highly hydrophobic, necessitating a high-strength organic mobile phase.
-
Basicity: The aniline nitrogen (pKa ≈ 4.6) is prone to silanol interactions on silica columns, leading to severe peak tailing.
-
Structural Similarity: Impurities often differ only by the oxidation state (nitro vs. amine) or the absence of the amine group (phenol).
Column Selection: C18 vs. Phenyl-Hexyl
While a standard C18 column provides sufficient retention, it relies solely on hydrophobic interactions. A Phenyl-Hexyl column was selected as the optimal stationary phase.
-
Mechanism: The phenyl ring on the stationary phase engages in
- interactions with the aromatic rings of the analyte. -
Benefit: This orthogonal selectivity improves the resolution between the electron-rich aniline (target) and the electron-deficient nitro-intermediate impurity, which C18 often co-elutes.
Mobile Phase pH Control
To mitigate peak tailing caused by the basic amine group interacting with residual silanols:
-
Approach: We utilize a low pH (pH 2.5) phosphate buffer.
-
Causality: At pH 2.5, the aniline group is fully protonated (
). This charged state reduces hydrophobic retention slightly but eliminates the secondary interactions with silanols, resulting in a sharp, symmetrical peak (Tailing Factor < 1.2).
Detection Wavelength
A Photo-Diode Array (PDA) scan reveals:
-
240-254 nm: Strong absorption for the aromatic system.
-
Selection: 240 nm is chosen as the compromise between maximum sensitivity for the aniline and sufficient response for the phenol impurity (which has lower absorbance at higher wavelengths).
Optimized Experimental Protocol
This protocol is designed to be a self-validating system. The resolution between the Nitro-intermediate and the Target Aniline serves as the primary system suitability parameter.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or XBridge) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 240 nm (Reference: 360 nm / none) |
| Run Time | 20 minutes |
Gradient Program
Rationale: A gradient is necessary to elute the highly hydrophobic starting phenol and potential dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Isocratic Hold |
| 2.0 | 60 | 40 | Start Gradient |
| 12.0 | 10 | 90 | Elute Hydrophobic Impurities |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End of Run |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v). Note: High organic content is needed to dissolve the hydrophobic tert-amyl group.
-
Stock Solution: Dissolve 25 mg of 4-(4-tert-amylphenoxy)aniline in 25 mL Diluent (1.0 mg/mL).
-
System Suitability Solution: Mix 1.0 mg/mL Target with 0.1 mg/mL of 4-tert-amylphenol (impurity) and 4-(4-tert-amylphenoxy)nitrobenzene (impurity).
Comparative Analysis: HPLC vs. Alternatives
The following table objectively compares the developed HPLC method against industry-standard alternatives.
| Feature | Developed HPLC Method | Non-Aqueous Titration (NAT) | Gas Chromatography (GC-FID) |
| Specificity | High: Resolves isomers & neutral impurities (nitro/phenol). | Low: Reacts with any basic amine; cannot see neutral impurities. | Medium: Can resolve, but thermal stress may degrade the ether linkage. |
| Sensitivity (LOQ) | < 0.05% (Area %) | ~1.0% (Limit of detection for titration endpoints). | < 0.1% |
| Robustness | High: Buffer controls ionization state. | Medium: Sensitive to moisture (hygroscopic titrants). | Low: Sensitive to inlet liner contamination & thermal breakdown. |
| Sample Throughput | Medium: 20 min/run. | High: 5 min/sample. | Medium: 20-30 min/run (requires cool-down). |
| Primary Use Case | Purity Assay & Impurity Profiling | Crude Assay (Total Amine) | Volatile Impurities (Solvents) |
Method Validation Summary (Representative Data)
The following performance metrics define the acceptance criteria for this method.
-
Specificity: Resolution (
) > 2.0 between Target Aniline and Nitro-impurity. -
Linearity:
over range 50% to 150% of nominal concentration (0.5 – 1.5 mg/mL). -
Precision: Injection Repeatability (RSD) < 1.0% (n=6).
-
Accuracy (Recovery): 98.0% – 102.0% at 80%, 100%, and 120% levels.
-
LOD/LOQ: LOD = 0.02 µg/mL; LOQ = 0.05 µg/mL (S/N > 10).
Visualizing the Workflow
The following diagram illustrates the logical decision tree used to select the final method conditions, highlighting the critical control points (CCPs).
Caption: Decision tree for HPLC method development, optimizing for selectivity (Phenyl-Hexyl) and peak shape (Acidic pH).
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
BenchChem. (2025).[1][2][3][4] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem Application Notes.
-
U.S. Environmental Protection Agency. (1984).[5] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046.
Sources
DSC Analysis of Glass Transition Temperatures in Tert-Amyl Substituted Polymers
Executive Summary: The Strategic Role of Tert-Amyl Substituents
In the development of advanced functional materials—particularly in lithography (photoresists), gas separation membranes, and controlled drug delivery systems—the modulation of the glass transition temperature (
This guide analyzes the thermal behavior of tert-amyl substituted polymers via Differential Scanning Calorimetry (DSC). It contrasts them with their tert-butyl and n-alkyl analogs to demonstrate how subtle changes in side-chain architecture—specifically the addition of a methylene unit in the tert-amyl group—can fine-tune macromolecular rigidity and free volume.
Mechanistic Insight: Steric Hindrance vs. Internal Plasticization
To interpret DSC data accurately, one must understand the competing forces at play when substituting a polymer backbone with bulky groups.
The "Bulk" Effect
Replacing a linear alkyl group (e.g., n-butyl) with a branched group (e.g., tert-butyl or tert-amyl) restricts the rotation of the polymer backbone. This increases the energy barrier for segmental motion, significantly raising
The Tert-Amyl Nuance
While both tert-butyl and tert-amyl groups are bulky, the tert-amyl group contains an additional ethyl tail (
-
Steric Bulk: Similar to tert-butyl, maintaining a high
relative to n-alkyls. -
Free Volume (Internal Plasticization): The extra methylene unit in the tert-amyl group introduces a slight increase in side-chain flexibility and free volume. Consequently, Poly(tert-amyl methacrylate) typically exhibits a
slightly lower or comparable to Poly(tert-butyl methacrylate) , but significantly higher than Poly(n-amyl methacrylate) .
Comparative Performance Data
The following table synthesizes experimental
| Polymer System | Substituent Type | Key Characteristic | |
| Poly(n-butyl methacrylate) (PnBMA) | Linear Alkyl | ~20°C | Flexible, rubbery at RT. High internal plasticization [1][4]. |
| Poly(tert-butyl methacrylate) (PtBMA) | Bulky Branched | ~107–118°C | Rigid, glassy at RT. Acid-labile. High steric hindrance [1][5]. |
| Poly(tert-amyl methacrylate) (PtAMA) | Bulky Branched | ~100–110°C* | Similar to PtBMA but often shows slightly enhanced solubility and lower Tg due to ethyl tail [6]. |
| Poly(4-tert-butylstyrene) | Aromatic + Bulky | ~144°C | Very high rigidity due to aromatic stacking + bulky group [3]. |
| Poly(2-ethyl-2-adamantyl methacrylate) | Cyclic Bulky | ~140–180°C | Used in ArF photoresists. Extreme rigidity due to cage structure [7].[1] |
*Note: Exact Tg for PtAMA varies by tacticity and MW; values inferred from homologous series trends and photoresist literature.
Experimental Protocol: DSC Workflow
To accurately resolve the
Methodology
-
Sample Preparation: Encapsulate 5–10 mg of dried polymer in a Tzero aluminum pan. Ensure the sample is flat to maximize thermal contact.
-
Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Ramp 1 (Thermal History Erasure): Heat from 0°C to 180°C at 10°C/min. This removes enthalpy relaxation peaks caused by physical aging or solvent retention.
-
Cooling: Cool to 0°C at 10°C/min (or quench cooling if studying amorphous content specifically).
-
Ramp 2 (Data Collection): Heat from 0°C to 200°C at 10°C/min. Measure
from this cycle.
Protocol Visualization
Critical Analysis Tips
-
Enthalpic Recovery: If you see a sharp endothermic peak on top of the step transition in the first heating cycle, this is physical aging. Do not confuse it with melting. Rely on the second heating cycle.
-
Decomposition: Tert-amyl esters are acid-labile and thermally sensitive. Ensure the upper temperature limit does not trigger deprotection (isobutylene/isoamylene loss), which typically occurs >200°C without acid catalysts, but can happen lower in the presence of acidic impurities.
Applications in Drug Development & Lithography
Solubility Enhancement
The tert-amyl group disrupts chain packing more effectively than the highly symmetrical tert-butyl group. This often renders tert-amyl polymers more soluble in safer, non-chlorinated solvents, facilitating the formulation of amorphous solid dispersions (ASDs) for drug delivery.
Chemically Amplified Resists
In lithography, tert-amyl methacrylate is used as a "leaving group" monomer. Upon exposure to acid (generated by a photoacid generator), the tert-amyl group cleaves, shifting the polymer from hydrophobic to hydrophilic (soluble in base developer). The
References
Sources
- 1. 2-Ethyl-2-adamantyl methacrylate | CAS 209982-56-9 | Catsyn [catsyn.com]
- 2. polysciences.com [polysciences.com]
- 3. researchgate.net [researchgate.net]
- 4. kowachemical.com [kowachemical.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
- 8. What is the difference between butyl methacrylate and poly(butyl methacrylate)?_Chemicalbook [chemicalbook.com]
Comparative TGA analysis of polyimides based on bulky ether-amines
Executive Summary: The Solubility-Stability Paradox
In the development of high-performance polymers for biomedical devices and flexible electronics, Polyimides (PIs) are the gold standard due to their exceptional thermal and mechanical robustness.[1] However, the "brick dust" insolubility of standard aromatic PIs (like PMDA-ODA) hinders their use in advanced processing techniques such as spin-coating or casting for drug delivery patches.
The Solution: Incorporating bulky ether-amines (e.g., BAPP, TFMB) into the backbone. These monomers disrupt chain packing to enhance solubility.
The Risk: Does this structural loosening compromise the critical thermal stability (
This guide provides a comparative Thermogravimetric Analysis (TGA) framework to quantify this trade-off, offering a rigorous protocol to distinguish between solvent loss, ether-linkage cleavage, and imide-ring degradation.
Structural Logic: Why Bulky Ether-Amines?
To interpret TGA data correctly, one must understand the molecular architecture. We are comparing three distinct classes of Polyimides:
-
Standard Rigid (Reference): PMDA-ODA. Semi-crystalline, insoluble, high packing density.
-
Bulky/Flexible: BPDA-BAPP. Contains isopropylidene (bulky) and ether linkages (flexible). Soluble but potentially less thermally stable.
-
Bulky/Stiff (Fluorinated): 6FDA-TFMB.[2] Contains
groups. High free volume (soluble) but rigid.
Diagram 1: Structural Impact on Thermal Properties
This diagram illustrates how monomer choice dictates the thermal degradation pathway.
Caption: Correlation between monomer architecture and resulting thermal/solubility profiles.
Experimental Protocol: The Self-Validating TGA System
A common error in PI analysis is misinterpreting solvent evaporation (NMP/DMAc) as polymer degradation. Polyimides are hygroscopic and high-boiling solvents often remain trapped in the "bulky" free volume.
The Protocol below is mandatory for valid data generation.
Step-by-Step Methodology
-
Sample Preparation:
-
Form: Thin film (preferred, 20-50
m) or powder. Films must be fully cured.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mass: 5–10 mg (Precision
0.01 mg). -
Crucible: Alumina (
) or Platinum (Pt). Note: Pt is catalytic in air; use Alumina for oxidative stability studies.
-
-
The "Drying Step" (Critical Control Point):
-
Ramp from
to at . -
Isothermal Hold: Hold at
for 30 minutes. -
Purpose: Removes absorbed water and residual NMP solvent. If weight loss > 2% here, the sample was not properly cured.
-
-
Degradation Ramp:
-
Ramp from
to at (Standard) or (High throughput). -
Atmosphere:
-
Nitrogen (
): Flow rate 40-60 mL/min. Measures pure thermal decomposition (bond scission). -
Air/Oxygen: Measures thermo-oxidative stability (combustion).
-
-
Diagram 2: Validated TGA Workflow
Visualizing the temperature profile to separate solvent artifacts from true degradation.
Caption: TGA temperature profile including the mandatory isothermal drying step.
Comparative Analysis: Data & Interpretation
The following table synthesizes performance data for polyimides derived from bulky ether-amines compared to standard references.
Key Metrics defined:
- : Temperature at 5% weight loss (Onset of decomposition).[3]
- : Temperature at 10% weight loss (Significant structural failure).
-
Char Yield: Residual mass at 800°C (Indicates flame retardancy).
Table 1: Comparative Thermal Stability (Nitrogen Atmosphere)
| Polymer System | Monomer A (Dianhydride) | Monomer B (Diamine) | Char Yield at 800°C (%) | Solubility (DMAc/NMP) | ||
| Standard (Ref) | PMDA | ODA | 550 - 560 | 585 | 58 - 62 | Insoluble |
| Bulky/Flexible | BPDA | BAPP | 538 - 545 | 563 | 52 - 55 | Soluble |
| Bulky/Stiff | 6FDA | TFMB | 525 - 540 | 555 | 50 - 54 | Soluble |
| Flexible Ether | ODPA | ODA | 512 - 520 | 540 | 48 - 53 | Soluble |
| Crosslinked | 6FDA | ODA (Crosslinked) | 549 - 565 | 580 | > 60 | Swells |
Data synthesized from references [1], [3], [5], [8].
Interpretation of Results
-
The "Ether Penalty": Introducing ether linkages (C-O-C) generally lowers the
by 10-30°C compared to the rigid PMDA-ODA backbone. The ether bond energy (~360 kJ/mol) is lower than the imide ring stability. However, notice that BPDA-BAPP retains excellent stability (>535°C) despite its flexibility. This makes it a prime candidate for flexible medical electronics. -
The Fluorine Effect (6FDA): While
groups (in 6FDA or TFMB) vastly improve solubility and transparency (crucial for optical sensors), they show a slightly lower onset of degradation compared to pure aromatic systems. However, they are superior in thermo-oxidative resistance (Air atmosphere) due to the inert C-F bonds. -
Char Yield & Flammability: Bulky groups increase "Free Volume," which allows volatile degradation products to escape more easily, resulting in slightly lower char yields (50-55%) compared to the dense PMDA-ODA (60%).
Mechanism of Degradation[6][7][8][9]
Understanding how these materials fail is vital for lifecycle prediction.
-
Stage 1 (450°C - 500°C): Heteroatom Scission. The first bonds to break are the aliphatic segments (isopropylidene in BAPP) or the ether linkages. This releases small volatiles like methane or phenol.
-
Stage 2 (500°C - 600°C): Imide Ring Collapse. The main polymer backbone degrades.[4] The imide ring breaks down, releasing
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[5] -
Stage 3 (>600°C): Carbonization. Formation of a graphitic char residue (Polycyclic Aromatic Hydrocarbons).
Diagram 3: Thermal Degradation Pathway
Chemical sequence of failure in ether-containing polyimides.
Caption: Stepwise thermal degradation mechanism from weak-link scission to carbonization.
Conclusion & Recommendations
For researchers balancing processability with thermal endurance:
-
For Maximum Heat Resistance: Stick to PMDA-ODA or BPDA-PDA if solubility is not required.
-
For Soluble/Flexible Applications (e.g., Medical Patches): BPDA-BAPP is the optimal choice. It sacrifices minimal thermal stability (
) for excellent solubility and flexibility. -
For Optically Clear Applications: 6FDA-TFMB provides transparency and solubility with a
> 500°C, sufficient for most solder reflow processes in electronics manufacturing.
Final Validating Check: Always perform the TGA isothermal hold at 150°C. Without it, moisture loss will be mistaken for early degradation, invalidating your material qualification.
References
-
Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.
-
Perng, L. (2001).[5] Thermal degradation mechanism of poly(ether imide) by stepwise Py–GC/MS. Journal of Applied Polymer Science.
-
Chen, X., et al. (2022). A comparison study of high thermal stable and resistant polyimides. AIP Advances.
-
TA Instruments. (n.d.). Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications.
-
BenchChem. (2025). A Comparative Guide to the Thermal Stability of Polyimides Derived from Halogenated Anhydrides.
-
MDPI. (2018). Chemical Crosslinking of 6FDA-ODA and 6FDA-ODA:DABA for Improved CO2/CH4 Separation. Membranes.
-
ResearchGate. (2021). Thermal stabilities and the thermal degradation kinetics of polyimides.
-
UKM. (2020). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride.
Sources
Structural Elucidation of 4-[4-(tert-pentyl)phenoxy]aniline: A Comparative Guide to 13C NMR Validation
Executive Summary
4-[4-(tert-pentyl)phenoxy]aniline (CAS: 14466-61-6) is a specialized intermediate often used in the synthesis of color formers and functional polymers. Its structural integrity relies on three specific features: the para-substituted diphenyl ether backbone, the primary amine functionality, and the specific branching of the tert-pentyl (1,1-dimethylpropyl) group.
While Proton NMR (
This guide serves as a Methodological Comparison , demonstrating why Carbon-13 NMR (
Part 1: The Challenge of Structural Elucidation
The primary challenge in validating 4-[4-(tert-pentyl)phenoxy]aniline lies in the aliphatic-aromatic interface .
-
Isomeric Ambiguity: The mass spectrum (MS) will confirm the molecular weight (
~255), but cannot easily distinguish between a tert-pentyl group and its linear or iso-isomers without complex fragmentation analysis. -
Quaternary Carbon Blindness:
H NMR cannot directly observe the quaternary carbon connecting the alkyl group to the phenyl ring. It relies on inferring its presence from neighboring protons, which is prone to error if impurities are present. -
Symmetry Masquerading: The diphenyl ether linkage creates a pseudo-symmetric aromatic region in
H NMR, often resulting in complex second-order effects (AA'BB' systems) that obscure substitution patterns.
Comparative Analysis of Validation Methods
The following table compares the "performance" of different analytical techniques specifically for validating this molecule.
| Feature | FT-IR | LC-MS | ||
| Functional Group ID | High (NH | High (NH | Low | Moderate |
| Alkyl Isomer Differentiation | Moderate (Splitting patterns) | Low (Fingerprint only) | Low (Requires MS/MS) | High (Distinct Chemical Shifts) |
| Quaternary Carbon Detection | Impossible (No protons) | Indirect | Indirect | Direct Observation |
| Aromatic Substitution Pattern | High (Coupling constants) | Moderate (Overtones) | Low | High (distinct ipso carbons) |
| Self-Validation Capability | Low | Low | Moderate | High (via DEPT-135) |
Verdict: While LC-MS and
Part 2: Experimental Protocol
This protocol is designed as a self-validating system. By running a standard decoupled sequence followed by DEPT-135, you create a dataset that cross-verifies itself (Carbon type vs. Chemical Shift).
Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl
) is preferred over DMSO- for this lipophilic molecule to prevent solvent viscosity broadening, though DMSO- is acceptable if the amine protons need to be exchanged/verified. -
Concentration: Dissolve 30–50 mg of the product in 0.6 mL of solvent. (Note:
C requires higher concentration than H due to the 1.1% natural abundance of Carbon-13).[1] -
Tube: Standard 5mm NMR tube. Ensure the solution is free of suspended solids (filter if necessary) to maintain field homogeneity.
Acquisition Parameters (Typical 400 MHz Instrument)
-
Probe Temperature: 298 K (25°C).
-
Experiment 1:
C{1H} (Broadband Decoupled)-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for quaternary carbons to relax).
-
Scans: 512 – 1024 (To ensure S/N ratio > 10:1 for quaternary carbons).
-
-
Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To distinguish CH/CH
(Positive phase) from CH (Negative phase) and Quaternary C (Invisible).
-
Part 3: C NMR Analysis & Assignment
The following data represents the Target Validation Profile . Your experimental data should align with these calculated reference shifts.
Structural Breakdown
The molecule consists of 17 carbon atoms in unique environments.
-
Structure: H
N-Ph-O-Ph-C(CH ) CH CH
Data Table: Predicted vs. Characteristic Shifts[2][3]
| Carbon Type | Assignment | Predicted Shift ( | DEPT-135 Phase | Mechanistic Explanation |
| Aromatic | C-O (ipso, Phenoxy) | 155.0 – 158.0 | Invisible | Deshielded by Oxygen (electronegative). |
| Aromatic | C-N (ipso, Aniline) | 140.0 – 145.0 | Invisible | Deshielded by Nitrogen. |
| Aromatic | C-Alkyl (ipso) | 142.0 – 146.0 | Invisible | Deshielded by alkyl group and ring current. |
| Aromatic | C-O (ipso, Aniline side) | 148.0 – 152.0 | Invisible | Ether linkage on the aniline ring side. |
| Aromatic | C-H (ortho to O/N) | 115.0 – 118.0 | Positive (+) | Shielded by resonance donation from O and N lone pairs. |
| Aromatic | C-H (meta to O/N) | 126.0 – 129.0 | Positive (+) | Standard aromatic region. |
| Aliphatic | Quaternary C (tert-pentyl) | 37.0 – 38.5 | Invisible | CRITICAL VALIDATION PEAK. Distinguishes tert-pentyl from linear isomers. |
| Aliphatic | CH | 36.0 – 37.0 | Negative (-) | Unique negative peak in DEPT-135. |
| Aliphatic | CH | 28.0 – 29.0 | Positive (+) | Intense signal (2 equivalent carbons). |
| Aliphatic | CH | 8.5 – 9.5 | Positive (+) | Highly shielded, typical of terminal methyls. |
Interpretation Logic (The Self-Validating System)
-
Check the Aliphatic Region (0-50 ppm):
-
Do you see four distinct signals?
-
Does the signal at ~37-38 ppm disappear in the DEPT-135 spectrum?
-
Confirmation: If YES, you have confirmed the Quaternary Carbon , proving the tert-pentyl structure.
-
-
Check the Aromatic Region (110-160 ppm):
-
Do you see four low-intensity signals (quaternary/ipso carbons) between 140-160 ppm?
-
Confirmation: This confirms the Diphenyl Ether backbone (two rings, correct substitution).
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow for validating the structure, highlighting the decision gates where
Figure 1: Logical workflow for structural validation. The critical path relies on the specific detection of the quaternary carbon and ipso-aromatic signals.
References
-
Spectral Database for Organic Compounds (SDBS). (2024). Carbon-13 NMR data for Diphenyl Ether Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative text for chemical shift prediction rules). [Link]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for DEPT sequence methodology). [Link]
-
PubChem. (2024). Compound Summary: 4-(4-tert-Pentylphenoxy)aniline.[2] National Library of Medicine. [Link]
Sources
Electrochemical Impedance Spectroscopy (EIS) of Polyaniline-Based Coatings: A Comparative Guide
For decades, the standard approach to corrosion mitigation relied on passive barrier coatings, such as pure epoxies or polyurethanes. However, the paradigm of protective materials has shifted toward "smart" intrinsically conducting polymers (ICPs). Among these, Polyaniline (PANI) has emerged as a frontrunner due to its unique reversible redox states, environmental stability, and low synthesis cost.
As a Senior Application Scientist, evaluating the true efficacy of these coatings requires moving beyond simple salt-spray tests. Electrochemical Impedance Spectroscopy (EIS) is the gold standard for this evaluation. By applying a small amplitude alternating current (AC) signal over a wide frequency spectrum, EIS non-destructively deconvolutes the physical barrier properties of the coating from the electrochemical kinetics occurring at the metal-polymer interface.
This guide provides an in-depth, data-driven comparison of PANI-based coatings against conventional alternatives, detailing the mechanistic causality of their performance and providing field-validated experimental protocols.
Mechanistic Causality: Why PANI Outperforms Passive Barriers
Conventional epoxy coatings protect metal substrates purely through a physical barrier mechanism. Once corrosive media (water, oxygen, and chloride ions) permeate the polymer matrix's micro-pores, the coating's resistance permanently degrades, leading to rapid localized corrosion[1].
PANI-integrated coatings operate on a dual-action mechanism:
-
Tortuosity and Barrier Enhancement: The dispersion of PANI nanoparticles or nanowires within an epoxy matrix increases the diffusion pathway for corrosive ions[2].
-
Anodic Passivation (The "Self-Healing" Effect): The true advantage of PANI lies in its electroactivity. When water and oxygen reach the metal interface, the emeraldine salt/base redox couple of PANI acts as an electron acceptor. It oxidizes the underlying carbon steel, catalyzing the formation of a dense, passive metal oxide layer (typically
). This effectively shifts the electrochemical interface, stifling further anodic dissolution[2][3].
Diagram 1: Dual-action corrosion protection mechanism of PANI-integrated coatings.
Comparative Performance Data
To objectively evaluate PANI, we must compare its EIS metrics against pure epoxy and other conducting polymers like Polypyrrole (PPy). The most critical metric extracted from Bode plots is the low-frequency impedance modulus (
As shown in the experimental data summarized below, pure epoxy demonstrates a rapid decline in impedance over extended immersion times. Conversely, PANI-doped systems exhibit a characteristic "dip-and-recover" behavior in their charge transfer resistance (
Table 1: Quantitative EIS Data Comparison (30-Day Immersion in 3.5% NaCl)
| Coating System | Low-Frequency Impedance (
Note: The addition of just 1 wt% PANI to an epoxy matrix can increase the coating resistance (
Standardized Experimental Protocol
To ensure high reproducibility and self-validating results, the following protocol outlines the synthesis, application, and EIS characterization of PANI-based coatings.
Phase 1: Formulation and Application
-
Substrate Preparation: Abrade carbon steel panels (e.g., Q235) using SiC emery paper sequentially from 400 up to 5000-grit to ensure uniform surface roughness. Ultrasonically degrease the panels in ethanol and acetone for 10 minutes to remove organic contaminants[5].
-
Coating Formulation: Disperse 1.0 wt% HCl-doped PANI nanoparticles (size < 50 nm) into a waterborne epoxy resin. Utilize high-shear mechanical stirring followed by ultrasonic bath treatment for 30 minutes to prevent nanoparticle agglomeration[2][6].
-
Application: Apply the formulation via spin-coating or a draw-down bar to achieve a uniform dry film thickness of approximately 100 µm. Cure the coated panels at 25°C for 48 hours[6].
Phase 2: Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Setup: Mount the coated panel in a flat electrochemical cell, exposing exactly 1.0 cm² of the surface to the electrolyte. Use a standard three-electrode configuration: the coated steel as the Working Electrode (WE), an Ag/AgCl or Saturated Calomel Electrode (SCE) as the Reference Electrode (RE), and a Platinum mesh as the Counter Electrode (CE)[7][8].
-
Electrolyte Immersion: Fill the cell with a 3.5 wt% NaCl aqueous solution (simulated seawater)[6][8].
-
Equilibration: Allow the system to rest at the Open Circuit Potential (OCP) for 30 to 60 minutes until the potential drift is less than 1 mV/min, ensuring steady-state conditions[5].
-
Data Acquisition: Apply a sinusoidal AC perturbation of 10 mV (peak-to-peak) at the OCP. Sweep the frequency from a high of
Hz down to a low of Hz[5][7]. -
Data Validation & Fitting: Validate the linearity and causality of the raw data using Kramers-Kronig (K-K) transforms. Fit the resulting Nyquist and Bode plots using an equivalent electrical circuit (e.g., ZSimpWin or ZView software)[1][8].
Diagram 2: Step-by-step experimental workflow for PANI coating preparation and EIS analysis.
Data Interpretation: Choosing the Right Equivalent Circuit
A common pitfall in EIS analysis is the misapplication of equivalent circuits. The physical state of the coating dictates the circuit model:
-
Intact Coating (Early Immersion): Modeled simply as the solution resistance (
) in series with a parallel combination of coating capacitance ( ) and coating pore resistance ( ). Because polymer coatings are heterogeneous, is typically replaced with a Constant Phase Element ( ) to account for non-ideal capacitive behavior[7]. -
Degraded Coating (Late Immersion): As electrolyte reaches the metal, a second time-constant appears at low frequencies. The circuit must be expanded to include the charge transfer resistance (
) and double-layer capacitance ( ) at the metal interface. -
PANI-Specific Behavior: In highly protective PANI coatings, the diffusion of corrosive products through the dense passivation layer may become the rate-limiting step. In such cases, a Warburg impedance (
) element must be added in series with to accurately model the mass-transfer limitations[1].
By rigorously applying these models, researchers can isolate the exact contribution of PANI's anodic protection from the baseline barrier properties of the epoxy, proving its superiority in long-term deployment.
References
-
Anticorrosion Coatings from Poly (Aniline-co-2-Ethylaniline) Micro/Nanostructures. rhhz.net. Available at: [Link]
-
Effect of HCl-doped polyaniline nanoparticles on the corrosion protection properties of epoxy coating. DergiPark. Available at:[Link]
-
Comprehensive evaluation of anti-corrosion capacity of electroactive polyaniline for steels. Emerald Insight. Available at: [Link]
-
Anticorrosion performance of polyaniline/clay nanocomposites in epoxy coatings. Scilit. Available at: [Link]
-
Preparation and Characterization of Graphene Oxide/Polyaniline/Polydopamine Nanocomposites towards Long-Term Anticorrosive Performance of Epoxy Coatings. PMC. Available at: [Link]
-
Anti-Corrosion Performance of Polyaniline Coated Basalt Rockwool Wastes/Epoxy Resin Coatings. MDPI. Available at: [Link]
-
Electrochemical synthesized of single and bilayer composite coatings of polypyrrole, polyaniline and poly(M-Aminophenol) for corrosion protection of mild steel. UiTM IR. Available at: [Link]
-
Graphene Oxide/Polyaniline Nanocomposites Used in Anticorrosive Coatings for Environmental Protection. ResearchGate. Available at: [Link]
-
Study on the Influence of Metal Substrates on Protective Performance of the Coating by EIS. MDPI. Available at:[Link]
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Electrochemical synthesized of single and bilayer composite coatings of polypyrrole, polyaniline and poly(M-Aminophenol) for corrosion protection of mild steel / Sabrina M Yahaya - UiTM Institutional Repository [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Anticorrosion Coatings from Poly (Aniline-co-2-Ethylaniline) Micro/Nanostructures [html.rhhz.net]
- 6. emerald.com [emerald.com]
- 7. Preparation and Characterization of Graphene Oxide/Polyaniline/Polydopamine Nanocomposites towards Long-Term Anticorrosive Performance of Epoxy Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline proper disposal procedures
As a trusted partner in advanced chemical synthesis and drug development, we recognize that handling complex intermediates requires more than just standard safety data sheets. 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline (also known as 4-(4-tert-pentylphenoxy)aniline) is a highly specialized diaryl ether. Because it combines a reactive aniline moiety with a bulky, lipophilic alkylphenol ether group, its disposal requires a rigorous, scientifically grounded approach to prevent both acute laboratory toxicity and long-term environmental damage.
The following guide synthesizes mechanistic toxicology with field-proven logistical protocols to provide a comprehensive, self-validating operational plan for the safe handling and disposal of this compound.
Mechanistic Toxicology: The "Why" Behind the Protocol
To design a fail-safe disposal plan, we must first understand the dual-threat nature of this molecule's structure:
-
The Aniline Core (Acute Human Toxicity): Aniline derivatives are rapidly absorbed through the respiratory tract and intact skin. Systemically, they oxidize the
in hemoglobin to , forming methemoglobin[1]. This structural change destroys the blood's oxygen-transport capacity, leading to insidious hypoxia, cyanosis, and potentially fatal cardiovascular collapse[1]. Symptoms can be delayed for up to 20 hours post-exposure. -
The Alkylphenoxy Group (Chronic Environmental Toxicity): The 2-methylbutan-2-yl (tert-pentyl) group imparts extreme lipophilicity to the molecule. If discharged into aqueous waste streams, environmental hydrolysis or microbial cleavage of the ether bond releases tert-pentylphenol. Alkylphenols are highly recalcitrant to standard wastewater treatment and act as potent endocrine-disrupting chemicals (EDCs), mimicking estrogen and causing severe reproductive toxicity in aquatic ecosystems[2][3].
Operational Safety & Handling Plan
Before generating waste, your operational setup must be validated to handle aniline derivatives safely.
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood (face velocity >100 fpm). Because aniline vapors are heavier than air, they can pool in low-lying, poorly ventilated areas[1].
-
Targeted PPE Selection: Standard nitrile gloves provide inadequate breakthrough times for liquid anilines. Butyl rubber or laminated PE/EVAL gloves are mandatory for bulk handling.
-
Spill Response Validation: In the event of a spill, do not use water. Use a high-capacity universal absorbent (e.g., diatomaceous earth), sweep into a rigid container, and immediately transition to the solid waste disposal protocol.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system: completion of a step inherently verifies the safety of the next.
Protocol A: Liquid Organic Waste Segregation
Objective: Prevent the formation of highly toxic byproducts during final thermal destruction.
-
Segregation: Isolate all mother liquors, organic extracts, and solvent washes containing 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline into a dedicated, Teflon-lined steel or high-density polyethylene (HDPE) carboy.
-
Halogen Exclusion (Critical): Strictly prohibit the mixing of this waste stream with halogenated solvents (e.g., dichloromethane, chloroform). Validation: Test the waste stream with a Beilstein copper wire test or halogen test strip before sealing. Incinerating aniline derivatives alongside halogens drastically increases the risk of forming polychlorinated dibenzodioxins (PCDDs).
-
RCRA Labeling: Label the container as "Hazardous Waste: Toxic/Environmental Hazard (Aniline Derivative)". Assign applicable EPA RCRA characteristic waste codes (e.g., D003 for reactivity, or specific K-codes if generated during bulk dye/pigment manufacturing)[4][5].
Protocol B: Aqueous Waste Management
Objective: Enforce a zero-drain policy to prevent endocrine disruptor environmental release.
-
Collection: Collect all aqueous washes from separatory funnel extractions. Do not discharge to the municipal sewer, even if the organic concentration is <1%[3].
-
Immobilization: For small volumes (<5 L), add a solidifying absorbent (e.g., polyacrylate gel) to convert the aqueous waste into a solid matrix. Causality: This prevents accidental leaks during transport and reclassifies the material for solid-state incineration, which is cheaper and safer than liquid aqueous transport.
-
Verification: Log the volume of aqueous waste generated against the volume absorbed to ensure zero liquid loss to the drains.
Protocol C: Final Destruction via High-Temperature Incineration (HTI)
Objective: Complete molecular destruction of the aniline and alkylphenol moieties.
-
Vendor Coordination: Contract a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Technology Verification: Explicitly request that the TSDF utilizes High-Temperature Incineration (HTI) operating above 1,000°C[6][7].
-
Scrubber Mandate: Verify via the vendor's waste manifest that their rotary kiln or liquid injection incinerator is equipped with caustic scrubbers. Causality: Combustion of the aniline amine group generates toxic nitrogen oxides (
); caustic scrubbers neutralize these gases before atmospheric release[7].
Quantitative Hazard Summary
Summarizing the data allows for rapid risk assessment and comparison against facility capabilities.
| Property / Hazard Class | Proxy Data (Aniline / Alkylphenol) | Operational Implication & Disposal Action |
| Primary Target Organs | Blood, Cardiovascular System | Induces methemoglobinemia; mandates butyl rubber PPE and strict fume hood usage[1]. |
| Environmental Toxicity | High (Aquatic / EDC) | Alkylphenol cleavage products act as endocrine disruptors; strictly enforces a zero-drain policy[2][3]. |
| OSHA PEL (TWA) | 5 ppm (Skin) | Continuous air monitoring required if handled outside of closed-loop systems[1]. |
| Destruction Method | Thermal Degradation | Requires HTI >1,000°C with caustic |
Disposal Workflow Visualization
The following diagram maps the logical flow of waste streams to ensure RCRA compliance and environmental safety.
Figure 1: Waste stream categorization and RCRA-compliant disposal workflow for alkylphenoxy anilines.
References
-
Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline." Toxic Substance Portal. URL:[Link]
-
Environmental Protection Agency (EPA). "EPA Rules For Hazardous Waste Management: A Primer on RCRA." HETI Services. URL:[Link]
-
Environmental Protection Agency (EPA). "Alkylphenol Ethoxylate Degradation Products in Land-Applied Sewage Sludge (Biosolids)." P2 InfoHouse. URL:[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes." Federal Register. URL:[Link]
-
Environmental Protection Agency (EPA). "The Efficiencies of Subsoils for on-site wastewater disposal with respect to Endocrine Disrupting Chemicals." EPA Research Reports. URL:[Link]
-
Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA Archives. URL:[Link]
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. epa.ie [epa.ie]
- 3. p2infohouse.org [p2infohouse.org]
- 4. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 5. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]
- 6. pccomposites.com [pccomposites.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety & PPE Protocol for Handling 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as an exercise in mechanistic chemistry. Handling complex substituted anilines like 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline requires moving beyond generic safety data sheets. To build a truly self-validating safety protocol, we must understand the causality between the molecule's structural features and its physiological hazards.
This guide provides researchers and drug development professionals with a rigorously grounded, step-by-step operational plan for Personal Protective Equipment (PPE) selection, handling, and disposal.
Mechanistic Hazard Assessment (E-E-A-T)
To select the correct PPE, we must first understand why this specific molecule is dangerous. The hazards of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline stem from two distinct structural moieties:
-
The Aniline Core (Systemic Toxicity): Upon systemic absorption, aniline derivatives are metabolized in the liver to phenylhydroxylamine[1]. This active metabolite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[2]. Because methemoglobin cannot bind oxygen, severe exposure leads to methemoglobinemia, hypoxia, and cyanosis[1].
-
The tert-Pentylphenoxy Group (Dermal Penetration): The addition of the bulky, highly lipophilic 2-methylbutan-2-yl (tert-pentyl) group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum[3]. Consequently, dermal exposure is not just a localized irritation risk—it is a primary vector for systemic methemoglobinemia.
Caption: Logical mapping of chemical structure to physiological hazards and required PPE.
Quantitative PPE Matrix & Logistics
To mitigate these specific mechanistic risks, standard laboratory PPE is insufficient. We must implement a defense-in-depth strategy compliant with OSHA 29 CFR 1910.132 (General PPE)[4] and 1910.138 (Hand Protection)[5].
Table 1: PPE Specifications and Quantitative Breakthrough Data
| PPE Category | Specification / Material | Breakthrough Time (est.) | Replacement Frequency |
| Primary Gloves (Inner) | Nitrile (0.11 mm thickness) | > 120 min | Every 2 hours or upon visible contamination |
| Secondary Gloves (Outer) | Neoprene or Butyl Rubber | > 480 min | Daily, or immediately after chemical contact |
| Respirator | NIOSH-approved P100 Particulate | N/A (Particulate filter) | When breathing resistance increases[6] |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | N/A | Clean daily; replace if scratched |
| Body Protection | Tyvek® Coverall or Heavy Lab Coat | N/A | Wash/replace weekly or upon contamination |
Table 2: Physicochemical Properties & Hazard Causality
| Property | Implication for Handling | Required Countermeasure |
| Physical State | Solid (Powder/Crystals) | Anti-static tools; P100 respirator to prevent dust inhalation. |
| Lipophilicity (High LogP) | Rapid stratum corneum penetration | Dual-layer chemical-resistant gloving[5]. |
| Aniline Core | Methemoglobinemia risk[1] | Strict isolation; chemical decontamination of surfaces. |
Self-Validating Operational Workflows
A safety protocol is only effective if it validates its own success or failure during execution. The following workflows incorporate self-validating checks to ensure absolute trustworthiness.
Protocol 1: Safe Weighing and Reaction Setup
-
Fume Hood Validation: Before opening the chemical container, verify the fume hood face velocity is between 80-120 feet per minute (fpm) using the digital monitor or a tissue-flutter test. This ensures dust containment.
-
Glove Integrity Validation (Self-Validating Step): Before donning, inflate the outer neoprene glove and twist the cuff to check for micro-punctures. Don the N95/P100 respirator, safety goggles, lab coat, inner nitrile gloves, and finally the validated outer neoprene gloves.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula. Because this chemical is a dry powder, static charge can cause violent aerosolization, leading to immediate inhalation exposure.
-
Transfer: Slowly transfer the chemical using a grounded stainless-steel spatula. Close the primary container immediately after the desired mass is reached.
-
Doffing & Decontamination: Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Wipe down the balance and spatulas with a 5% acetic acid solution, followed by water (see decontamination causality below).
Protocol 2: Emergency Spill Response & Chemical Decontamination
Caption: Step-by-step operational workflow for spill containment and chemical decontamination.
-
Evacuation & Ventilation: Immediately step back from the spill. Ensure the room's HVAC or fume hood is actively pulling air to mitigate dust inhalation.
-
PPE Escalation: If the spill is outside the hood, upgrade to a half-face P100 particulate respirator before approaching the spill zone[6].
-
Dust Suppression (Critical Step): Lightly mist the spill with water or cover it with wet sand/vermiculite. Do NOT dry sweep. Dry sweeping will aerosolize the toxic aniline powder, bypassing dermal protections and directly attacking the respiratory system.
-
Collection: Use a disposable plastic scoop to transfer the absorbed material into a high-density polyethylene (HDPE) hazardous waste container.
-
Mechanistic Chemical Decontamination: Wash the spill surface with 5% acetic acid.
-
The Causality: 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline is highly lipophilic and insoluble in water. Washing a spill with pure water will only spread the contaminant. By applying a dilute acid (like 5% acetic acid), you protonate the aniline's amine group, converting the lipophilic free base into a water-soluble anilinium salt. This salt can then be safely and completely wiped away with aqueous surfactants.
-
Waste Disposal Plan
-
Solid Waste: All contaminated PPE (outer gloves, disposable spatulas, weigh boats) and spill absorbents must be sealed in heavy-duty, properly labeled HDPE containers. Do not leave contaminated waste in open trash receptacles.
-
Liquid Waste: Segregate any liquid waste containing this compound into a "Halogen-Free Organic Waste" carboy, unless it has been reacted with halogenated solvents. Ensure the waste container is kept tightly capped to prevent the evaporation of toxic co-solvents.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA." osha.gov. 4
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 -- Hand protection. - eCFR." ecfr.gov. 5
-
Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment." cdc.gov. 6
-
Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines | Toxic Substance Portal." cdc.gov. 1
-
Medscape. "Methemoglobinemia: Background, Pathophysiology, Etiology." medscape.com.2
-
Sigma-Aldrich. "SAFETY DATA SHEET: 4-Phenoxyaniline." sigmaaldrich.com. 3
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. eCFR :: 29 CFR 1910.138 -- Hand protection. [ecfr.gov]
- 6. About Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
